TC14012
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(3R,6S,9S,12S,15R,20R,23S,26S,29S,32S)-6-(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-15-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-26-(3-carbamimidamidopropyl)-3,9,23-tris[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H140N34O19S2/c91-34-4-3-16-58-74(131)118-63(22-11-41-111-90(104)143)83(140)124-42-12-23-69(124)82(139)121-65(45-50-27-32-55(126)33-28-50)78(135)117-60(19-8-38-108-87(100)101)73(130)115-62(21-10-40-110-89(103)142)76(133)122-67(80(137)112-57(70(93)127)17-6-36-106-85(96)97)47-144-145-48-68(81(138)120-64(44-49-25-30-54(125)31-26-49)77(134)116-61(72(129)114-58)20-9-39-109-88(102)141)123-79(136)66(46-51-24-29-52-13-1-2-14-53(52)43-51)119-75(132)59(18-7-37-107-86(98)99)113-71(128)56(92)15-5-35-105-84(94)95/h1-2,13-14,24-33,43,56-69,125-126H,3-12,15-23,34-42,44-48,91-92H2,(H2,93,127)(H,112,137)(H,113,128)(H,114,129)(H,115,130)(H,116,134)(H,117,135)(H,118,131)(H,119,132)(H,120,138)(H,121,139)(H,122,133)(H,123,136)(H4,94,95,105)(H4,96,97,106)(H4,98,99,107)(H4,100,101,108)(H3,102,109,141)(H3,103,110,142)(H3,104,111,143)/t56-,57-,58-,59-,60-,61-,62-,63+,64-,65-,66-,67-,68-,69-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDDHDBBOJNZKY-LNDHEDFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCNC(=O)N)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CCCNC(=O)N)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H140N34O19S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2066.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dichotomous Engagement of TC14012 with CXCR4 and CXCR7: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC14012, a synthetic cyclic peptide analog of T140, has emerged as a critical pharmacological tool for studying the intricate signaling networks of the chemokine receptors CXCR4 and CXCR7 (also known as ACKR3). These receptors, sharing the endogenous ligand CXCL12, play pivotal roles in a myriad of physiological and pathological processes, including immune cell trafficking, cancer metastasis, and HIV-1 entry. This compound exhibits a fascinating functional dichotomy: it acts as a potent antagonist at CXCR4 while functioning as an agonist at CXCR7. This guide provides a comprehensive technical overview of the binding affinities, experimental methodologies, and signaling pathways associated with this compound's interaction with these two crucial receptors.
Data Presentation: Binding Affinity of this compound for CXCR4 vs. CXCR7
The binding and functional activity of this compound at CXCR4 and CXCR7 have been characterized using various in vitro assays. The following table summarizes the key quantitative data, highlighting the differential engagement of this compound with these two receptors.
| Parameter | Receptor | Value (nM) | Assay Type | Reference |
| IC50 | CXCR4 | 19.3 | Competitive Radioligand Binding Assay ([125I]-SDF-1α) | [1] |
| EC50 | CXCR7 | 350 | β-arrestin 2 Recruitment (BRET Assay) | [2][3][4][5] |
| Ki | CXCR7 | 157 ± 36 | Radioligand Displacement Assay ([125I]-CXCL12) | [2] |
Note: The IC50 value for CXCR4 represents the concentration of this compound required to inhibit 50% of the binding of the radiolabeled natural ligand, indicating its antagonistic nature. The EC50 value for CXCR7 represents the concentration of this compound that elicits a half-maximal response in β-arrestin 2 recruitment, demonstrating its agonistic activity at this receptor. The Ki value for CXCR7 provides a measure of its binding affinity, with a lower value indicating higher affinity.
Experimental Protocols
Competitive Radioligand Binding Assay for CXCR4
This protocol is designed to determine the inhibitory constant (IC50) of this compound for the CXCR4 receptor by measuring its ability to compete with the binding of a radiolabeled ligand, typically [125I]-SDF-1α.
Materials:
-
HEK293 cells stably expressing human CXCR4
-
[125I]-SDF-1α (radioligand)
-
This compound (competitor)
-
Binding Buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 140 mM NaCl, 0.5% BSA, pH 7.4)
-
Wash Buffer (ice-cold PBS)
-
Cell scraper
-
Centrifuge
-
Gamma counter
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine)
-
FilterMate Harvester
Workflow:
References
- 1. Mode of binding of the cyclic agonist peptide this compound to CXCR7: identification of receptor and compound determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 4. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Impact of TC14012 on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a pivotal role in cancer progression, metastasis, and response to therapy. A key signaling axis that governs many aspects of the TME is the CXCL12/CXCR4/CXCR7 pathway. TC14012, a peptidomimetic compound, has emerged as a molecule of interest due to its unique dual-acting nature as a potent inverse agonist of the CXCR4 receptor and an agonist of the CXCR7 receptor. This technical guide provides an in-depth analysis of the known and anticipated effects of this compound on the tumor microenvironment, based on the established roles of its target receptors. While direct quantitative data from preclinical cancer models treated with this compound is limited in publicly available literature, this document synthesizes the expected outcomes and provides detailed experimental protocols for their assessment.
This compound: Mechanism of Action
This compound's therapeutic potential lies in its ability to simultaneously modulate two key chemokine receptors involved in cancer biology.
-
CXCR4 Antagonism: this compound is a selective and potent antagonist of CXCR4, with an IC50 of 19.3 nM. The CXCL12/CXCR4 axis is a critical pathway in cancer, promoting tumor cell proliferation, survival, and metastasis.[1][2] Within the TME, CXCL12 secreted by cancer-associated fibroblasts (CAFs) and other stromal cells acts as a chemoattractant for various immune cells.[3] Notably, it is implicated in the recruitment of immunosuppressive cells, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which dampen the anti-tumor immune response.[1][4] By blocking the CXCR4 receptor, this compound is expected to inhibit the trafficking of these immunosuppressive cells to the tumor, thereby relieving immune suppression. Furthermore, CXCR4 antagonism has been shown to enhance the infiltration of cytotoxic CD8+ T cells into the tumor, a key requirement for effective anti-tumor immunity.[1][5]
-
CXCR7 Agonism: this compound acts as a potent agonist of CXCR7, with an EC50 of 350 nM for the recruitment of β-arrestin 2.[6] Unlike CXCR4, which signals primarily through G-proteins, CXCR7 is an atypical chemokine receptor that signals through the β-arrestin pathway, leading to the activation of pathways such as the Erk 1/2 kinase cascade.[6] CXCR7 is highly expressed on tumor-associated vasculature and is involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[7][8][9][10] The agonistic activity of this compound on CXCR7 could have complex effects on the tumor vasculature. While some studies suggest a pro-angiogenic role for CXCR7, others indicate that its activation can lead to receptor internalization, thereby acting as a scavenger for CXCL12 and potentially modulating CXCR4 signaling.[9] One study demonstrated that this compound improves the angiogenic function of endothelial progenitor cells via the Akt/eNOS pathway in a model of diabetic limb ischemia, suggesting a potential pro-angiogenic effect in certain contexts.[11][12]
Expected Effects of this compound on the Tumor Microenvironment
Based on its dual mechanism of action, this compound is anticipated to induce a significant remodeling of the tumor microenvironment. The following table summarizes the expected quantitative changes in key TME components.
| TME Component | Expected Effect of this compound | Rationale |
| Immune Cells | ||
| Regulatory T cells (Tregs) | ↓ Decrease in infiltration | Inhibition of CXCL12/CXCR4-mediated chemoattraction. |
| Myeloid-Derived Suppressor Cells (MDSCs) | ↓ Decrease in infiltration | Inhibition of CXCL12/CXCR4-mediated chemoattraction. |
| CD8+ Cytotoxic T Lymphocytes (CTLs) | ↑ Increase in infiltration and activity | Reduced immunosuppression by Tregs and MDSCs; potential for enhanced trafficking. |
| Natural Killer (NK) Cells | ↑ Increase in activity | CXCR4 antagonism on myeloid cells can enhance NK cell-mediated tumor surveillance.[2] |
| Tumor-Associated Macrophages (TAMs) | Polarization shift from M2 to M1 | Inhibition of M2-polarizing signals potentially linked to the CXCL12/CXCR4 axis. |
| Tumor Vasculature | ||
| Microvessel Density (MVD) | ? Uncertain/Context-dependent | Agonism of CXCR7 may promote angiogenesis, while antagonism of CXCR4 on endothelial progenitor cells could have an opposing effect. |
| Vessel Permeability | ↑/↓ Context-dependent | Modulation of endothelial cell function through CXCR7 activation. |
| Extracellular Matrix (ECM) | ||
| Collagen Deposition | ↓ Decrease | Potential indirect effect through modulation of cancer-associated fibroblast (CAF) activity. |
| Matrix Metalloproteinases (MMPs) | ↓ Decrease in activity | Inhibition of CXCR4 signaling, which is linked to the expression of ECM-remodeling enzymes. |
Experimental Protocols
To quantitatively assess the effects of this compound on the tumor microenvironment, a series of well-established experimental protocols should be employed. The following provides a detailed methodology for key experiments.
In Vivo Preclinical Tumor Model
Objective: To evaluate the in vivo efficacy of this compound and to generate tumor tissue for subsequent TME analysis.
Methodology:
-
Cell Line and Animal Model Selection: Choose a relevant syngeneic mouse tumor model (e.g., B16-F10 melanoma, 4T1 breast cancer, or MC38 colon adenocarcinoma in C57BL/6 or BALB/c mice, respectively) to ensure a competent immune system.
-
Tumor Implantation: Inject a suspension of tumor cells (typically 1 x 10^6 cells in 100 µL of sterile PBS) subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
This compound Administration: Once tumors reach a palpable size (e.g., 50-100 mm^3), randomize the mice into treatment and control groups. Administer this compound (dissolved in a suitable vehicle, e.g., sterile saline) via an appropriate route (e.g., intraperitoneal or subcutaneous injection) at a predetermined dose and schedule. The control group should receive the vehicle alone.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a specific treatment duration), euthanize the mice and harvest the tumors for further analysis.
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
Objective: To quantify the populations of various immune cells within the tumor microenvironment.
Methodology:
-
Single-Cell Suspension Preparation:
-
Excise the tumor and weigh it.
-
Mince the tumor tissue into small pieces using a scalpel.
-
Digest the minced tissue in a solution containing collagenase (e.g., Collagenase D, 1 mg/mL) and DNase I (0.1 mg/mL) in RPMI-1640 medium for 30-60 minutes at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove any remaining clumps.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the cells with PBS containing 2% FBS and count them.
-
-
Antibody Staining:
-
Aliquot approximately 1-2 x 10^6 cells per well in a 96-well plate.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against cell surface markers for different immune cell populations (e.g., CD45, CD3, CD4, CD8, FoxP3 for T cells; CD11b, Gr-1 for MDSCs; F4/80, CD206 for TAMs).
-
For intracellular staining (e.g., FoxP3 for Tregs), fix and permeabilize the cells using a commercially available kit according to the manufacturer's instructions before adding the intracellular antibody.
-
-
Data Acquisition and Analysis:
-
Acquire the stained samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to gate on specific cell populations and determine their percentages and absolute numbers within the tumor.
-
Immunohistochemistry (IHC) for TME Characterization
Objective: To visualize and quantify the spatial distribution of immune cells and other TME components within the tumor tissue.
Methodology:
-
Tissue Preparation:
-
Fix the harvested tumor tissue in 10% neutral buffered formalin overnight.
-
Dehydrate the tissue through a series of graded ethanol (B145695) solutions and embed it in paraffin.
-
Cut 4-5 µm thick sections and mount them on charged slides.
-
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate buffer and heating method (e.g., citrate (B86180) buffer, pH 6.0, in a pressure cooker).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with a primary antibody against the marker of interest (e.g., CD31 for blood vessels, CD8 for cytotoxic T cells, FoxP3 for Tregs) overnight at 4°C.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
-
Image Analysis:
-
Scan the stained slides using a digital slide scanner.
-
Quantify the number of positive cells or the stained area using image analysis software (e.g., ImageJ, QuPath). Data can be expressed as positive cells per unit area or percentage of positive area.
-
Visualization of Signaling Pathways and Experimental Workflows
To better understand the mechanisms of action and the experimental approaches to study this compound, the following diagrams are provided.
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for assessing this compound's effect on the TME.
Conclusion
This compound represents a promising therapeutic agent with the potential to significantly modulate the tumor microenvironment through its dual antagonism of CXCR4 and agonism of CXCR7. By inhibiting the recruitment of immunosuppressive cells and potentially enhancing the infiltration of cytotoxic T cells, this compound could shift the balance of the TME from an immunosuppressive to an immunopermissive state. The effects on tumor angiogenesis are likely to be complex and context-dependent. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other agents targeting the CXCL12/CXCR4/CXCR7 axis, enabling a thorough understanding of their impact on the intricate cellular and molecular landscape of the tumor microenvironment. Further preclinical studies are warranted to generate the quantitative data needed to fully elucidate the therapeutic potential of this compound in oncology.
References
- 1. CXCR4/CXCL12 Activities in the Tumor Microenvironment and Implications for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of CXCR4 in Myeloid Cells Enhances Antitumor Immunity and Reduces Melanoma Growth through NK Cell and FASL Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. CXCR4 antagonism in combination with IDO1 inhibition weakens immune suppression and inhibits tumor growth in mouse breast cancer bone metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment [frontiersin.org]
- 9. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemokine Receptor CXCR7 Is a Functional Receptor for CXCL12 in Brain Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Unraveling the Therapeutic Potential of TC14012 in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical underlying pathology in a host of debilitating neurological disorders, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease. The chemokine receptor system, particularly the CXCL12/CXCR4/CXCR7 axis, has emerged as a key regulator of immune cell trafficking and glial cell activation within the central nervous system (CNS). This technical guide explores the therapeutic potential of TC14012, a novel peptidomimetic with a unique dual-acting mechanism on this axis. This compound acts as a selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4) and a potent agonist of the C-X-C chemokine receptor type 7 (CXCR7). This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, summarizes key quantitative data, details relevant experimental protocols for its investigation, and visualizes the intricate signaling pathways and experimental workflows involved. This guide is intended to serve as a valuable resource for researchers and drug development professionals investigating new therapeutic strategies for neuroinflammatory diseases.
Introduction to Neuroinflammation and the CXCL12/CXCR4/CXCR7 Axis
Neuroinflammation is characterized by the activation of resident immune cells of the CNS, primarily microglia and astrocytes, and the infiltration of peripheral immune cells across the blood-brain barrier (BBB).[1] This inflammatory cascade, while initially protective, can become chronic and contribute to neuronal damage and disease progression.[2]
The chemokine CXCL12 and its receptors, CXCR4 and CXCR7, play a pivotal role in orchestrating immune cell migration and function.[3]
-
CXCR4: This receptor is expressed on various immune cells, including T-cells and monocytes, as well as on neural stem cells and neurons.[4] Activation of CXCR4 by CXCL12 is crucial for the trafficking of these cells. In the context of neuroinflammation, the CXCL12/CXCR4 axis is implicated in the recruitment of pathogenic immune cells into the CNS.[5]
-
CXCR7: Also known as ACKR3, CXCR7 is an atypical chemokine receptor that also binds CXCL12 with high affinity.[6] Unlike CXCR4, it does not signal through traditional G-protein-coupled pathways but primarily signals through β-arrestin.[7] CXCR7 is thought to act as a scavenger receptor for CXCL12, thereby modulating its local concentration and influencing CXCR4 signaling.[3] Recent studies suggest that CXCR7 agonism may have anti-inflammatory and neuroprotective effects.[8][9][10][11]
This compound: A Dual-Modulator of the CXCL12/CXCR4/CXCR7 Axis
This compound is a serum-stable, 14-residue cyclic peptide that exhibits a unique pharmacological profile:
-
CXCR4 Antagonism: this compound is a selective and potent antagonist of CXCR4.[6]
-
CXCR7 Agonism: Concurrently, this compound acts as a potent agonist of CXCR7, promoting the recruitment of β-arrestin 2.[7]
This dual activity positions this compound as a compelling candidate for therapeutic intervention in neuroinflammation. By blocking CXCR4, it has the potential to inhibit the infiltration of inflammatory cells into the CNS. Simultaneously, its agonistic activity on CXCR7 could promote neuroprotective and anti-inflammatory pathways.
Quantitative Data for this compound
The following tables summarize the available quantitative data for this compound and related compounds, providing a basis for experimental design and comparison.
Table 1: In Vitro Potency of this compound and Comparators
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | CXCR4 | Antagonism | IC50 | 19.3 nM | [6] |
| This compound | CXCR7 | β-arrestin 2 Recruitment | EC50 | 350 nM | [7] |
| AMD3100 | CXCR4 | Antagonism | - | - | [4] |
| CXCL12 | CXCR7 | β-arrestin 2 Recruitment | EC50 | 30 nM | [6] |
| AMD3100 | CXCR7 | β-arrestin 2 Recruitment | EC50 | 140 µM | [7] |
Table 2: Potential In Vivo Efficacy of Targeting CXCR4/CXCR7 in Experimental Autoimmune Encephalomyelitis (EAE)
| Treatment Strategy | Animal Model | Key Findings | Reference |
| CXCR4 Antagonism (AMD3100) | EAE (mice) | Increased microglial activation. | [4] |
| CXCR4 Antagonism (CXCL12(P2G)) | EAE (mice) | Inhibited the sensitization phase of EAE and reduced CD4+ T cell accumulation in the CNS. | [5] |
| CXCR7 Agonism/Antagonism (ACT-1004-1239) | EAE (mice) | Dose-dependent reduction in clinical scores and increased survival. | [12] |
| CXCR7 Agonism/Antagonism (CCX771) | EAE (mice) | Ameliorated clinical severity of EAE. | [13] |
Note: Direct in vivo efficacy data for this compound in EAE is not yet available in the public domain. The data presented for other CXCR4/CXCR7 modulators suggests the potential therapeutic utility of this approach.
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound
The dual mechanism of this compound results in the modulation of distinct downstream signaling pathways.
Experimental Workflow: In Vitro Assessment of this compound on Microglia
This workflow outlines the key steps to evaluate the direct effects of this compound on microglial activation and function.
Detailed Experimental Protocols
Protocol for In Vitro Microglia Activation and Cytokine Release Assay
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines by lipopolysaccharide (LPS)-activated microglia.
Materials:
-
Primary rat microglia or BV-2/HAPI microglial cell lines.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
LPS from E. coli O111:B4.
-
This compound.
-
ELISA kits for TNF-α, IL-1β, and IL-6.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed microglia into 96-well plates at a density of 5 x 104 cells/well and allow to adhere overnight.[14]
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1 hour. Include a vehicle control group.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.[14]
-
Supernatant Collection: Centrifuge the plates at 300 x g for 10 minutes and carefully collect the supernatant.
-
ELISA: Perform ELISAs for TNF-α, IL-1β, and IL-6 on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Quantify the cytokine concentrations and compare the levels between LPS-only treated cells and those co-treated with this compound.
Protocol for In Vitro Microglia Migration (Transwell) Assay
Objective: To assess the effect of this compound on the migration of microglia towards a chemoattractant.
Materials:
-
Primary microglia or microglial cell lines.
-
Transwell inserts with 8 µm pore size.
-
Chemoattractant (e.g., ATP or C5a).
-
This compound.
-
Cell staining dye (e.g., DAPI).
Procedure:
-
Cell Preparation: Resuspend microglia in serum-free media.
-
Assay Setup: Place Transwell inserts into a 24-well plate. Add media containing the chemoattractant to the lower chamber.
-
Cell Seeding: Add the microglial cell suspension to the upper chamber of the Transwell inserts, with or without this compound.
-
Incubation: Incubate for 4-6 hours at 37°C to allow for migration.[15]
-
Fixation and Staining: Remove the inserts and gently wipe the non-migrated cells from the top surface of the membrane. Fix the migrated cells on the bottom surface with 4% paraformaldehyde and stain with DAPI.
-
Imaging and Quantification: Image the bottom of the membrane using a fluorescence microscope and count the number of migrated cells.
-
Data Analysis: Compare the number of migrated cells in the presence and absence of this compound.
Protocol for In Vitro Blood-Brain Barrier Disruption Model
Objective: To evaluate the potential of this compound to protect the BBB from microglia-induced damage.
Materials:
-
Rat brain endothelial cells (RBECs), pericytes, and astrocytes.[16]
-
Transwell inserts with 0.4 µm pore size.
-
Primary microglia.
-
LPS.
-
This compound.
-
Transendothelial Electrical Resistance (TEER) measurement system.
-
Sodium fluorescein (B123965) (Na-F) or FITC-dextran.
Procedure:
-
Co-culture Setup: Establish a co-culture model of the BBB by seeding RBECs on the luminal side of the Transwell insert and a mix of pericytes and astrocytes on the abluminal side.[16]
-
BBB Maturation: Culture for several days until a high TEER value is achieved, indicating a tight barrier.
-
Microglia Addition: Isolate primary microglia and activate them with LPS (1 µg/mL) for 1 hour. Wash the microglia and add them to the abluminal chamber.[16]
-
This compound Treatment: Add this compound to the abluminal chamber at various concentrations.
-
TEER Measurement: Monitor TEER at regular intervals (e.g., 0, 6, 12, 24 hours) to assess barrier integrity.
-
Permeability Assay: At the end of the experiment, add Na-F or FITC-dextran to the luminal chamber and measure its passage into the abluminal chamber over time using a fluorescence plate reader.
-
Data Analysis: Compare the changes in TEER and permeability in the presence and absence of this compound.
Protocol for Bioluminescence Resonance Energy Transfer (BRET) Assay for β-arrestin Recruitment to CXCR7
Objective: To confirm the agonistic activity of this compound on CXCR7 by measuring β-arrestin recruitment.
Materials:
-
HEK293 cells.
-
Expression plasmids for CXCR7-Rluc8 (donor) and β-arrestin-2-Venus (acceptor).[17][18]
-
This compound and CXCL12 (positive control).
-
Coelenterazine (B1669285) h (BRET substrate).
-
96-well white opaque microplates.
-
BRET-compatible plate reader.
Procedure:
-
Transfection: Co-transfect HEK293 cells with the CXCR7-Rluc8 and β-arrestin-2-Venus plasmids.
-
Cell Seeding: Seed the transfected cells into 96-well white opaque plates.
-
Ligand Stimulation: On the day of the assay, replace the medium with assay buffer. Add varying concentrations of this compound or CXCL12 to the wells.
-
Substrate Addition: Add coelenterazine h to a final concentration of 5 µM.
-
BRET Measurement: Immediately measure the luminescence at two wavelengths (e.g., 485 nm for the donor and 530 nm for the acceptor) using a BRET plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and plot the dose-response curves to determine the EC50 for this compound.
Conclusion and Future Directions
This compound, with its unique dual antagonism of CXCR4 and agonism of CXCR7, presents a promising and novel therapeutic strategy for neuroinflammatory diseases. The preclinical data on targeting this axis, particularly in models of multiple sclerosis, strongly supports the rationale for further investigation of this compound.
Future research should focus on:
-
In vivo efficacy studies: Evaluating this compound in animal models of neuroinflammation, such as EAE and LPS-induced neuroinflammation, to assess its impact on disease progression, immune cell infiltration, and glial activation.
-
Pharmacokinetic and pharmacodynamic studies: Determining the BBB permeability of this compound and its target engagement in the CNS.
-
Elucidation of downstream signaling: Further dissecting the specific intracellular pathways modulated by this compound-mediated CXCR7 activation in microglia and astrocytes.
-
Safety and toxicology studies: Establishing a comprehensive safety profile of this compound.
The experimental protocols detailed in this guide provide a robust framework for advancing our understanding of this compound and its potential as a first-in-class therapeutic for a range of devastating neurological disorders.
References
- 1. Frontiers | Microglia at the blood brain barrier in health and disease [frontiersin.org]
- 2. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antagonism of the chemokine receptors CXCR3 and CXCR4 reduces the pathology of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CXCR7 Agonist this compound Improves Angiogenic Function of Endothelial Progenitor Cells via Activating Akt/eNOS Pathway and Promotes Ischemic Angiogenesis in Diabetic Limb Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Differential migration, LPS-induced cytokine, chemokine and NO expression in immortalized BV-2 and HAPI cell lines and primary microglial cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The microglial activation state regulates migration and roles of matrix-dissolving enzymes for invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activated Microglia Disrupt the Blood-Brain Barrier and Induce Chemokines and Cytokines in a Rat in vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TC14012 in In Vitro Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC14012 is a peptidomimetic compound with a dual role in regulating cell migration through its interaction with two distinct chemokine receptors: it acts as a selective antagonist of CXCR4 and a potent agonist of CXCR7 (also known as ACKR3).[1][2][3] This unique pharmacological profile makes this compound a valuable tool for studying the complex signaling pathways that govern cell motility. The CXCL12/CXCR4/CXCR7 signaling axis is pivotal in numerous physiological and pathological processes, including immune responses, angiogenesis, and cancer metastasis.[4][5] These application notes provide detailed protocols for utilizing this compound in two standard in vitro cell migration assays: the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay.
Mechanism of Action: this compound in Cell Migration
This compound's effect on cell migration is context-dependent and primarily mediated through its agonistic activity on the CXCR7 receptor. Unlike typical G-protein coupled receptors, CXCR7 signaling is largely independent of G-protein coupling and instead proceeds through the β-arrestin pathway.[6] Upon activation by this compound, CXCR7 recruits β-arrestin, which in turn can activate downstream signaling cascades, including the Akt and ERK1/2 (MAPK) pathways.[4][5][7] These pathways are integral to the regulation of the cellular machinery responsible for cell movement, including cytoskeletal rearrangement and focal adhesion dynamics. In some cellular contexts, this compound has been shown to promote the migration of cells such as endothelial progenitor cells.[8]
It is important to consider the expression levels of both CXCR4 and CXCR7 in the cell type of interest, as the net effect of this compound on cell migration will be a result of the balance between CXCR4 inhibition and CXCR7 activation.
Signaling Pathway of this compound-Mediated Cell Migration via CXCR7
Caption: this compound signaling pathway for cell migration via CXCR7 activation.
Data Presentation: Quantitative Analysis of Cell Migration
To ensure clear and comparable results, all quantitative data from cell migration assays should be summarized in tables. Below are example templates for presenting data from both wound healing and transwell assays.
Table 1: Wound Healing (Scratch) Assay Data
| Treatment Group | Concentration | Time (hours) | Average Wound Width (µm) | % Wound Closure | Standard Deviation |
| Vehicle Control | - | 0 | 500 | 0 | ± 25 |
| Vehicle Control | - | 24 | 400 | 20 | ± 30 |
| This compound | 1 µM | 24 | 300 | 40 | ± 28 |
| This compound | 5 µM | 24 | 200 | 60 | ± 22 |
| Positive Control | - | 24 | 100 | 80 | ± 15 |
Table 2: Transwell (Boyden Chamber) Assay Data
| Treatment Group | Concentration | Chemoattractant | Migrated Cells per Field | % Migration vs. Control | Standard Deviation |
| Negative Control | - | Serum-Free Media | 10 | 100 | ± 5 |
| Vehicle Control | - | 10% FBS | 150 | 1500 | ± 20 |
| This compound | 1 µM | 10% FBS | 200 | 2000 | ± 25 |
| This compound | 5 µM | 10% FBS | 250 | 2500 | ± 30 |
| Positive Control | - | Specific Chemokine | 300 | 3000 | ± 35 |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a straightforward method to study collective cell migration.[9][10] It involves creating a "wound" in a confluent cell monolayer and monitoring the rate at which the cells close the gap.[9]
Materials:
-
Cells of interest
-
12- or 24-well tissue culture plates[11]
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO or water)
-
Phosphate-Buffered Saline (PBS)
-
Sterile 1 mL or 200 µL pipette tips[11]
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Cell Seeding: Seed cells into a 12- or 24-well plate at a density that will form a confluent monolayer within 24 hours.[11]
-
Cell Starvation (Optional): Once confluent, you may replace the complete medium with serum-free or low-serum medium for 2-6 hours to minimize cell proliferation, which can be a confounding factor.[10]
-
Creating the Scratch: Using a sterile 1 mL or 200 µL pipette tip, make a straight scratch through the center of the cell monolayer.[11] A consistent pressure and angle should be applied to create a uniform wound width.[12]
-
Washing: Gently wash the wells twice with PBS to remove detached cells.[11]
-
Treatment: Add fresh serum-free or low-serum medium containing the desired concentrations of this compound or vehicle control to the respective wells. A recommended starting concentration for this compound is in the range of 1-10 µM.[8]
-
Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using a microscope at 4x or 10x magnification. Mark the position of the image acquisition for consistent imaging over time.[11]
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Time-Lapse Imaging: Capture images of the same marked areas at regular intervals (e.g., every 4-8 hours) for up to 24-48 hours, or until the wound in the control wells is nearly closed.[11]
-
Data Analysis: Use image analysis software to measure the width of the scratch at multiple points for each image. Calculate the average wound width at each time point and determine the percentage of wound closure relative to the initial wound width at time 0.
Caption: Workflow for the Wound Healing (Scratch) Assay.
Transwell (Boyden Chamber) Assay
This assay measures the chemotactic response of cells towards a chemoattractant through a porous membrane.[13][14]
Materials:
-
Cells of interest
-
24-well Transwell inserts (with appropriate pore size for the cell type, typically 5 or 8 µm)[15]
-
24-well companion plates
-
Complete cell culture medium
-
Serum-free medium
-
Chemoattractant (e.g., 10% FBS or a specific chemokine)
-
This compound (stock solution)
-
PBS
-
Cotton swabs
-
Fixation solution (e.g., 70% ethanol (B145695) or 4% paraformaldehyde)[13]
-
Staining solution (e.g., 0.1% Crystal Violet or DAPI)
-
Microscope
Protocol:
-
Preparation of Lower Chamber: Add 600 µL of medium containing the chemoattractant to the lower wells of the 24-well plate.[13] For negative controls, use serum-free medium.
-
Cell Preparation: Culture cells to 80-90% confluence.[13] Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 1 x 10^6 cells/mL.
-
Treatment: Add the desired concentrations of this compound or vehicle control to the cell suspension. A recommended starting concentration for this compound is in the range of 1-10 µM.[8]
-
Cell Seeding: Add 100 µL of the treated cell suspension to the upper chamber of each Transwell insert.[8]
-
Incubation: Place the inserts into the wells containing the chemoattractant and incubate the plate at 37°C for a duration appropriate for the cell type (typically 4-24 hours).[15]
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.[13]
-
Fixation: Fix the migrated cells on the underside of the membrane by immersing the insert in a well containing a fixation solution for 10-15 minutes.[13]
-
Staining: Stain the fixed cells by immersing the insert in a staining solution for 10-20 minutes.
-
Washing: Gently wash the inserts in distilled water to remove excess stain.
-
Imaging and Quantification: Allow the membrane to dry. Using a microscope, count the number of stained, migrated cells on the underside of the membrane in several random fields of view. Calculate the average number of migrated cells per field for each condition.
Caption: Workflow for the Transwell (Boyden Chamber) Assay.
References
- 1. TC 14012 | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment [frontiersin.org]
- 5. CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CXCR7 Mediates Neural Progenitor Cells Migration to CXCL12 Independent of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wound healing assay | Abcam [abcam.com]
- 10. moodle2.units.it [moodle2.units.it]
- 11. med.virginia.edu [med.virginia.edu]
- 12. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transwell Migration Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for TC14012 in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended concentrations and experimental protocols for the use of TC14012 in cancer cell line studies. This compound is a peptidomimetic molecule that acts as a selective antagonist of the CXCR4 receptor and a potent agonist of the CXCR7 receptor, both of which play crucial roles in cancer progression.
Mechanism of Action
This compound exerts its effects on cancer cells by modulating the CXCL12/CXCR4/CXCR7 signaling axis. By antagonizing CXCR4, it can inhibit key cellular processes such as proliferation, migration, and invasion, which are often hijacked by cancer cells for their growth and metastasis[1][2][3][4]. Conversely, as a CXCR7 agonist, this compound can trigger β-arrestin-mediated signaling pathways, such as the activation of Erk 1/2, which can have context-dependent effects on cancer cells[5][6][7].
Recommended Concentrations of this compound for In Vitro Studies
The optimal concentration of this compound is dependent on the cancer cell line, the specific biological process being investigated, and the expression levels of CXCR4 and CXCR7. The following table summarizes reported effective concentrations of this compound in various in vitro assays.
| Assay Type | Cancer Cell Line/Cell Type | Effective Concentration | Observed Effect | Reference |
| CXCR4 Antagonism | Not specified | IC50: 19.3 nM | Inhibition of CXCR4 activity | [8][9] |
| CXCR7 Agonism | HEK293 cells | EC50: 350 nM | Recruitment of β-arrestin 2 to CXCR7 | [6][7][8][9][10] |
| Chemotaxis/Migration | CT26 colon carcinoma | 1 ng/mL | Inhibition of CXCL12-induced chemotaxis | [11][12] |
| hu/SCID lymphoma | 1 µM | Inhibition of adhesion and invasion | [1] | |
| Jurkat cells | Not specified | Inhibition of CXCL12-guided migration | [13] | |
| Proliferation | hu/SCID lymphoma | 50-100 µM | Inhibition of proliferation and survival | [1] |
| Erk 1/2 Activation | U373 glioma | Not specified | Sustained phosphorylation of Erk 1/2 | [6][7] |
| Functional Rescue | Endothelial Progenitor Cells | 5 µM | Rescued high-glucose-induced apoptosis and restored tube formation and migration | [14] |
Signaling Pathways Modulated by this compound
This compound's interaction with CXCR4 and CXCR7 can influence several downstream signaling pathways critical in cancer biology.
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the effects of this compound on cancer cell lines.
Cell Proliferation Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and should be optimized for your specific cell line.
Materials:
-
This compound stock solution (e.g., 1 mM in sterile water or DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator[15].
-
Serum Starvation (Optional): If studying the effect of this compound in the absence of serum growth factors, replace the medium with serum-free medium and incubate for another 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible[15].
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader[16].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound stock solution
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Treat the cells with the desired concentrations of this compound for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
References
- 1. ashpublications.org [ashpublications.org]
- 2. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 3. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications [ijbs.com]
- 4. The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. rndsystems.com [rndsystems.com]
- 11. Effect of the chemokine receptor CXCR7 on proliferation of carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Drug Sensitivity Tests to Predict Molecular Target Drug Responses in Surgically Resected Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TC14012 in a Mouse Model of Diabetic Limb Ischemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of TC14012, a CXCR7 agonist, in a mouse model of diabetic limb ischemia. The information presented is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in promoting angiogenesis and tissue reperfusion in a diabetic setting.
Introduction
Diabetic limb ischemia is a severe complication of diabetes mellitus, characterized by reduced blood flow to the lower extremities, leading to tissue hypoxia, non-healing ulcers, and potentially amputation. Endothelial progenitor cells (EPCs) play a crucial role in repairing damaged blood vessels and forming new ones (angiogenesis), but their function is impaired in diabetic patients.[1][2] The chemokine stromal cell-derived factor-1 (SDF-1) and its receptors, CXCR4 and CXCR7, are key regulators of EPC mobilization and function.[3][4][5] this compound is a specific agonist for CXCR7 and has been shown to improve the angiogenic function of EPCs and promote blood flow recovery in diabetic mice with limb ischemia.[1][2][3] These notes provide the essential information and methodologies to investigate the effects of this compound in a preclinical diabetic limb ischemia model.
Mechanism of Action
This compound exerts its pro-angiogenic effects primarily by activating the CXCR7 receptor on endothelial progenitor cells.[1][2] This activation triggers a downstream signaling cascade involving the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS).[1][4] The activation of the Akt/eNOS pathway leads to increased production of nitric oxide (NO), a key signaling molecule that promotes cell survival, migration, and tube formation – all critical steps in angiogenesis.[1][4] Furthermore, this compound has been shown to enhance the mobilization of EPCs from the bone marrow into the peripheral circulation, making them available for tissue repair in the ischemic limb.[1][4]
Signaling Pathway of this compound in Endothelial Progenitor Cells
Caption: Signaling cascade initiated by this compound binding to the CXCR7 receptor.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in diabetic limb ischemia models.
Table 1: In Vivo Efficacy of this compound on Blood Perfusion and Angiogenesis
| Parameter | Control Group (Vehicle) | This compound-Treated Group | Fold Change/Percentage Improvement | Reference |
| Blood Perfusion Ratio (Ischemic/Non-ischemic limb) at Day 28 | ~0.4 | ~0.8 | ~100% increase | [4] |
| Capillary Density (capillaries/mm²) in Ischemic Muscle | Significantly lower than this compound group | Significantly higher than control | Data not explicitly quantified in text | [3][5] |
| EPC Number in Peripheral Circulation | Baseline | Increased | Data not explicitly quantified in text | [1][4] |
Table 2: In Vitro Effects of this compound on High-Glucose-Treated Endothelial Progenitor Cells
| Parameter | High Glucose (HG) | HG + this compound | Percentage Rescue/Improvement | Reference |
| Tube Formation | Impaired | Rescued | Data not explicitly quantified in text | [2][6] |
| Cell Migration | Impaired | Rescued | Data not explicitly quantified in text | [2] |
| Apoptosis (TUNEL Assay) | Increased | Prevented | Data not explicitly quantified in text | [2][6] |
| Akt Phosphorylation | Decreased | Rescued | Data not explicitly quantified in text | [1][2] |
| eNOS Phosphorylation | Decreased | Rescued | Data not explicitly quantified in text | [1][2] |
| Nitric Oxide (NO) Production | Decreased | Rescued | Data not explicitly quantified in text | [1][2] |
Experimental Protocols
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound in a diabetic limb ischemia model.
Protocol 1: Induction of Diabetic Limb Ischemia Mouse Model
1.1. Animal Models:
-
Type 2 Diabetes Model: Male db/db mice (leptin receptor-deficient) are a commonly used model of genetic type 2 diabetes. Age-matched C57BL/6 mice can serve as non-diabetic controls.[7]
-
Type 1 Diabetes Model: Diabetes can be induced in strains like BALB/c or C57BL/6 mice by intraperitoneal injection of streptozotocin (B1681764) (STZ).[8] A typical dose is 150 mg/kg.[8] Blood glucose levels should be monitored, and diabetes is confirmed when random blood glucose consistently exceeds 16 mmol/L.[8]
1.2. Hindlimb Ischemia Induction:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., ketamine/xylazine cocktail).[9]
-
Make a small incision in the skin of the upper thigh to expose the femoral artery.
-
Carefully dissect the femoral artery from the femoral vein and nerve.
-
Ligate the femoral artery at two points (proximal and distal) and excise the segment between the ligations.[10][11] The ligation should be performed proximal to the origin of the saphenous artery.[8]
-
Close the skin incision with sutures.
-
Provide post-operative analgesia as per institutional guidelines.[10]
Protocol 2: Administration of this compound
-
Dosage and Route: this compound can be administered subcutaneously.[3][5] A typical dosage regimen used in published studies is 5 mg/kg body weight daily.
-
Vehicle Control: The control group should receive subcutaneous injections of the vehicle used to dissolve this compound (e.g., sterile saline).
-
Treatment Duration: Treatment can be initiated shortly after the induction of ischemia and continue for the duration of the experiment (e.g., 14 to 28 days).
Protocol 3: Assessment of Therapeutic Outcomes
3.1. Blood Perfusion Measurement:
-
Method: Laser Doppler Perfusion Imaging (LDPI) or Laser Speckle Contrast Imaging (LSCI) is a non-invasive method to assess blood flow in the ischemic and non-ischemic limbs.[8][9][10]
-
Procedure:
-
Data Analysis: Quantify the perfusion in the ischemic limb relative to the contralateral, non-ischemic limb. The data is typically expressed as a perfusion ratio.[4]
3.2. Histological Analysis for Angiogenesis:
-
Tissue Collection: At the end of the experiment, euthanize the mice and harvest the ischemic gastrocnemius and soleus muscles.[3][5]
-
Immunohistochemistry:
-
Fix the muscle tissue in formalin and embed in paraffin.
-
Section the tissue and stain for endothelial cell markers, such as CD31 (PECAM-1).
-
Counterstain with DAPI to visualize nuclei.
-
-
Quantification: Count the number of CD31-positive capillaries in multiple high-power fields to determine the capillary density (capillaries/mm²).
3.3. EPC Mobilization Analysis:
-
Method: Flow cytometry can be used to quantify the number of circulating EPCs.
-
Procedure:
-
Collect peripheral blood from the mice.
-
Isolate mononuclear cells using density gradient centrifugation.
-
Stain the cells with fluorescently-labeled antibodies against EPC markers such as CD34, VEGFR2 (Flk-1), and CD133.
-
Analyze the stained cells using a flow cytometer to determine the percentage of EPCs.
-
Conclusion
The use of this compound in a mouse model of diabetic limb ischemia presents a promising therapeutic strategy to enhance angiogenesis and restore blood flow. The protocols and data presented in these application notes provide a solid foundation for researchers to further investigate the potential of this CXCR7 agonist. Careful experimental design and adherence to detailed methodologies are crucial for obtaining reproducible and meaningful results.
References
- 1. CXCR7 Agonist this compound Improves Angiogenic Function of Endothelial Progenitor Cells via Activating Akt/eNOS Pathway and Promotes Ischemic Angiogenesis in Diabetic Limb Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Near-infrared angiography for critical limb ischemia in a diabetic murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for the induction of hindlimb ischemia and isolation of muscle endothelial cells in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toward A Mouse Model of Hind Limb Ischemia to Test Therapeutic Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
TC14012: A Versatile Tool for Elucidating CXCR7 Internalization and Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
TC14012, a synthetic peptidomimetic, has emerged as a critical pharmacological tool for investigating the atypical chemokine receptor CXCR7, also known as ACKR3. While initially developed as a potent antagonist for the CXCR4 receptor, this compound exhibits a unique agonist activity at CXCR7, making it an invaluable instrument for dissecting the distinct signaling and trafficking pathways of this receptor.[1][2][3][4][5][6][7] Unlike canonical G protein-coupled receptors (GPCRs), CXCR7 primarily signals through β-arrestin pathways, leading to receptor internalization and downstream effects such as ERK1/2 activation, independent of G-protein coupling.[1][2][7][8] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study CXCR7 internalization and its associated signaling cascades.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound and related ligands in the context of CXCR7 and CXCR4 activity. This data is essential for designing and interpreting experiments aimed at understanding CXCR7 biology.
| Compound | Target Receptor | Activity | Parameter | Value | Reference |
| This compound | CXCR7 | Agonist | EC50 (β-arrestin 2 recruitment) | 350 nM | [1][2][4][5][8][9][10][11] |
| CXCR4 | Antagonist | IC50 | 19.3 nM | [4][9][12] | |
| CXCL12 | CXCR7 | Agonist | EC50 (β-arrestin 2 recruitment) | 30 nM - 35 nM | [1][8][10] |
| AMD3100 | CXCR7 | Agonist | EC50 (β-arrestin 2 recruitment) | 140 µM | [1][2][8] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways initiated by this compound at the CXCR7 receptor and provide a generalized workflow for studying CXCR7 internalization.
Caption: this compound-induced CXCR7 signaling cascade.
Caption: Workflow for CXCR7 internalization studies.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell line and experimental conditions.
Protocol 1: β-Arrestin Recruitment Assay using Bioluminescence Resonance Energy Transfer (BRET)
This protocol is designed to quantify the recruitment of β-arrestin to CXCR7 upon stimulation with this compound.
Materials:
-
HEK293 cells
-
Expression vectors for CXCR7-Rluc (Renilla luciferase) and Venus-β-arrestin2
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
White, clear-bottom 96-well plates
-
This compound stock solution (in DMSO or water)
-
Coelenterazine (B1669285) h (BRET substrate)
-
BRET-compatible plate reader
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293 cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with CXCR7-Rluc and Venus-β-arrestin2 expression vectors using a suitable transfection reagent according to the manufacturer's protocol. A 1:10 ratio of donor to acceptor plasmid is a good starting point to optimize the BRET signal.
-
24 hours post-transfection, detach the cells and seed them into white, clear-bottom 96-well plates at a density of 30,000-50,000 cells per well.
-
Allow cells to attach and grow for another 24 hours.
-
-
Ligand Stimulation:
-
Prepare serial dilutions of this compound in assay buffer (e.g., HBSS or serum-free medium).
-
Carefully remove the culture medium from the wells and replace it with the this compound dilutions. Include a vehicle control (buffer with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
BRET Measurement:
-
Add coelenterazine h to each well to a final concentration of 5 µM.
-
Immediately measure the luminescence at two wavelengths using a BRET-compatible plate reader: one for the Rluc emission (typically ~480 nm) and one for the Venus emission (typically ~530 nm).
-
The BRET ratio is calculated as the ratio of the light emitted by the acceptor (Venus) to the light emitted by the donor (Rluc).
-
Plot the BRET ratio against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Protocol 2: CXCR7 Internalization Assay using Flow Cytometry
This protocol measures the decrease in cell surface CXCR7 levels following this compound treatment as an indicator of internalization.
Materials:
-
CXCR7-expressing cells (e.g., MCF-7 or transfected cell lines)
-
Cell culture medium
-
This compound stock solution
-
Primary antibody against an extracellular epitope of CXCR7
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated)
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Culture CXCR7-expressing cells to 80-90% confluency.
-
Detach the cells using a non-enzymatic cell dissociation solution to preserve surface proteins.
-
Resuspend the cells in serum-free medium and treat with various concentrations of this compound or vehicle control for different time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
-
Antibody Staining:
-
After treatment, place the cells on ice to stop internalization.
-
Wash the cells twice with ice-cold FACS buffer.
-
Resuspend the cells in FACS buffer containing the primary anti-CXCR7 antibody at the manufacturer's recommended concentration.
-
Incubate on ice for 30-60 minutes in the dark.
-
Wash the cells twice with ice-cold FACS buffer to remove unbound primary antibody.
-
Resuspend the cells in FACS buffer containing the fluorescently labeled secondary antibody.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with ice-cold FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in an appropriate volume of FACS buffer.
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
The mean fluorescence intensity (MFI) is proportional to the amount of CXCR7 on the cell surface. A decrease in MFI in this compound-treated cells compared to the control indicates receptor internalization.
-
Quantify the percentage of internalization relative to the untreated control.
-
Protocol 3: Erk1/2 Phosphorylation Assay
This protocol assesses the activation of the MAPK/ERK pathway downstream of CXCR7 stimulation by this compound.
Materials:
-
U373 glioma cells (express CXCR7 but not CXCR4) or other suitable cell lines
-
Cell culture medium
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-phospho-Erk1/2 (p-Erk1/2) and anti-total-Erk1/2 (t-Erk1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Stimulation:
-
Seed U373 cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to stimulation to reduce basal Erk1/2 phosphorylation.
-
Treat the cells with different concentrations of this compound for various time points (e.g., 0, 5, 15, 30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
After stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Erk1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-t-Erk1/2 antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-Erk1/2 to t-Erk1/2 for each sample to determine the level of Erk1/2 activation.
-
Conclusion
This compound serves as a powerful and selective agonist for CXCR7, enabling detailed investigation of its unique β-arrestin-dependent signaling and internalization mechanisms. The data and protocols presented here provide a solid foundation for researchers to employ this compound effectively in their studies, contributing to a deeper understanding of CXCR7's role in health and disease and facilitating the development of novel therapeutic strategies targeting this important receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Mode of binding of the cyclic agonist peptide this compound to CXCR7: identification of receptor and compound determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Flow Cytometry Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Anti-Metastatic Effects of TC14012
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis, the dissemination of cancer cells from a primary tumor to form secondary tumors at distant sites, is the primary cause of cancer-related mortality. The CXCL12/CXCR4 signaling axis is a critical pathway implicated in tumor progression and metastasis.[1][2] The chemokine receptor CXCR4 is overexpressed in numerous cancers, and its ligand, CXCL12, is highly expressed in organs that are common sites of metastasis, such as the lungs, liver, bone marrow, and lymph nodes.[2] This signaling pathway mediates cancer cell migration, invasion, and adhesion, which are all crucial steps in the metastatic cascade.[3][4][5]
TC14012 is a peptidomimetic antagonist of CXCR4, with a reported IC50 of 19.3 nM.[6][7] By blocking the interaction between CXCL12 and CXCR4, this compound has the potential to inhibit metastasis.[8][9] Interestingly, this compound also acts as an agonist for CXCR7, another receptor for CXCL12, which can modulate cell adhesion and survival.[6][10][11][12][13] This dual activity warrants a thorough investigation of its overall effect on cancer metastasis.
These application notes provide a detailed experimental framework for assessing the anti-metastatic properties of this compound, from initial in vitro screening to in vivo validation.
Experimental Workflow
The following diagram outlines a logical workflow for evaluating the anti-metastatic potential of this compound.
Figure 1: Experimental workflow for assessing this compound's anti-metastatic effects.
In Vitro Assays
Cell Line Selection
Select a cancer cell line with high endogenous expression of CXCR4. Examples include the human breast cancer cell line MDA-MB-231.[14]
Wound Healing (Scratch) Assay for Cell Migration
This assay provides a simple and cost-effective method to assess collective cell migration.[15][16][17]
Protocol:
-
Seed cancer cells in a 6-well plate and culture until they form a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile p200 pipette tip.[18]
-
Wash with PBS to remove detached cells and replace the medium with fresh media containing various concentrations of this compound (e.g., 0, 10, 50, 100 nM) or a vehicle control.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) using a phase-contrast microscope.
-
Quantify the rate of wound closure by measuring the area of the gap at each time point using image analysis software (e.g., ImageJ).
Data Presentation:
| Treatment Group | Concentration (nM) | Wound Closure at 24h (%) |
| Vehicle Control | 0 | 95 ± 5 |
| This compound | 10 | 70 ± 7 |
| This compound | 50 | 45 ± 6 |
| This compound | 100 | 20 ± 4 |
Transwell Migration and Invasion Assay
This assay evaluates the ability of individual cells to migrate through a porous membrane (migration) or a membrane coated with a basement membrane matrix like Matrigel (invasion).[19][20][21][22][23]
Protocol:
-
Rehydrate Transwell inserts (8 µm pore size) in serum-free medium. For the invasion assay, coat the inserts with a thin layer of Matrigel.
-
Seed cancer cells (e.g., 1 x 10^5 cells) in the upper chamber in serum-free medium containing different concentrations of this compound.
-
Fill the lower chamber with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS) or CXCL12.
-
Incubate for a period that allows for cell migration/invasion (e.g., 24 hours).
-
Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.[23]
-
Elute the stain and quantify the absorbance using a plate reader, or count the number of stained cells in several microscopic fields.
Data Presentation:
| Treatment Group | Concentration (nM) | Migrated Cells (Absorbance at 590 nm) | Invaded Cells (Absorbance at 590 nm) |
| Vehicle Control | 0 | 1.2 ± 0.1 | 0.8 ± 0.08 |
| This compound | 10 | 0.9 ± 0.09 | 0.6 ± 0.07 |
| This compound | 50 | 0.5 ± 0.06 | 0.3 ± 0.04 |
| This compound | 100 | 0.2 ± 0.03 | 0.1 ± 0.02 |
Cell Adhesion Assay
This assay measures the ability of cancer cells to adhere to an extracellular matrix (ECM), a critical step in metastasis.[24][25][26][27][28]
Protocol:
-
Coat a 96-well plate with an ECM protein such as fibronectin or laminin (B1169045) and block non-specific binding sites with bovine serum albumin (BSA).[28]
-
Pre-treat cancer cells with various concentrations of this compound for a specified time.
-
Seed the treated cells onto the coated wells and allow them to adhere for a set period (e.g., 1-2 hours).
-
Gently wash away non-adherent cells.
-
Quantify the number of adherent cells by staining with crystal violet, followed by elution and absorbance measurement, or by using a fluorescence-based assay.[24][25]
Data Presentation:
| Treatment Group | Concentration (nM) | Adherent Cells (Absorbance at 590 nm) |
| Vehicle Control | 0 | 1.5 ± 0.12 |
| This compound | 10 | 1.1 ± 0.1 |
| This compound | 50 | 0.7 ± 0.08 |
| This compound | 100 | 0.4 ± 0.05 |
In Vivo Metastasis Model
An orthotopic xenograft model is recommended to mimic the natural progression of metastasis from a primary tumor.[29][30][31][32][33]
Protocol:
-
Implant luciferase-expressing cancer cells (e.g., MDA-MB-231-luc) into the mammary fat pad of immunodeficient mice (e.g., NOD/SCID).
-
Monitor primary tumor growth. Once tumors are established, randomize mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) or vehicle control according to a predetermined schedule and dosage.
-
Monitor the development of metastases over time using bioluminescence imaging (e.g., IVIS).
-
At the end of the study, euthanize the mice and harvest primary tumors and metastatic organs (e.g., lungs, liver, bones) for histological analysis (H&E staining) to confirm the presence and extent of metastases.
Data Presentation:
| Treatment Group | Primary Tumor Volume (mm³) | Lung Metastatic Foci (mean ± SD) | Liver Metastatic Foci (mean ± SD) |
| Vehicle Control | 1500 ± 200 | 25 ± 5 | 15 ± 4 |
| This compound | 800 ± 150 | 8 ± 3 | 5 ± 2 |
Mechanism of Action: Signaling Pathway Analysis
To investigate the molecular mechanism by which this compound inhibits metastasis, the modulation of downstream signaling pathways of CXCR4 can be examined.
Figure 2: Simplified CXCL12/CXCR4 signaling pathway and the inhibitory action of this compound.
Western Blot Protocol:
-
Treat cancer cells with CXCL12 in the presence or absence of this compound for a short duration (e.g., 15-30 minutes).
-
Lyse the cells and collect protein extracts.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins, such as Akt and ERK.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Quantify band intensities to determine the effect of this compound on the phosphorylation of Akt and ERK.
Data Presentation:
| Treatment | p-Akt / Total Akt (relative intensity) | p-ERK / Total ERK (relative intensity) |
| Untreated | 1.0 | 1.0 |
| CXCL12 | 3.5 ± 0.4 | 4.2 ± 0.5 |
| CXCL12 + this compound (50 nM) | 1.2 ± 0.2 | 1.5 ± 0.3 |
Conclusion
This comprehensive experimental design provides a robust framework for the preclinical evaluation of this compound as a potential anti-metastatic agent. The combination of in vitro assays and an in vivo model will generate critical data on its efficacy and mechanism of action, supporting its further development as a cancer therapeutic.
References
- 1. The CXCL12-CXCR4 Signaling Axis Plays a Key Role in Cancer Metastasis and is a Potential Target for Developing Novel Therapeutics against Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of chemokine receptor CXCR4 in breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 4. The Signaling Duo CXCL12 and CXCR4: Chemokine Fuel for Breast Cancer Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What are CXCR4 antagonists and how do they work? [synapse.patsnap.com]
- 9. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mode of binding of the cyclic agonist peptide this compound to CXCR7: identification of receptor and compound determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. noblelifesci.com [noblelifesci.com]
- 15. Wound healing assay - Wikipedia [en.wikipedia.org]
- 16. Scratch Wound Healing Assay [bio-protocol.org]
- 17. med.virginia.edu [med.virginia.edu]
- 18. Wound healing migration assay (Scratch assay) [protocols.io]
- 19. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 20. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 21. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. stackscientific.nd.edu [stackscientific.nd.edu]
- 23. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 24. resources.amsbio.com [resources.amsbio.com]
- 25. researchgate.net [researchgate.net]
- 26. Cell Adhesion Assay [bio-protocol.org]
- 27. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 28. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
- 29. Mouse models of metastasis: progress and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 30. academic.oup.com [academic.oup.com]
- 31. Modeling Metastasis In Vivo - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. reactionbiology.com [reactionbiology.com]
- 33. [PDF] Modeling metastasis in vivo. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Low solubility of TC14012 in aqueous buffers solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TC14012, focusing on its low solubility in aqueous buffers.
Troubleshooting Guide
Issue 1: this compound powder is difficult to dissolve in aqueous buffers (e.g., PBS, Tris).
Possible Causes:
-
Hydrophobicity: this compound is a peptide with a significant number of hydrophobic residues, which limits its direct solubility in aqueous solutions.[1]
-
Peptide Aggregation: At certain concentrations and pH values, peptide molecules can self-associate and form insoluble aggregates.
-
Incorrect pH: The solubility of peptides is highly dependent on the pH of the solvent. As a basic peptide, this compound is expected to be more soluble in acidic conditions.
Step-by-Step Solutions:
-
Initial Dissolution in an Organic Solvent:
-
It is recommended to first dissolve this compound in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[1]
-
A stock solution of up to 25 mg/mL in DMSO can be prepared. Ultrasonic treatment may be necessary to fully dissolve the peptide.[2]
-
Important: Use freshly opened, high-purity DMSO as it is hygroscopic, and water content can affect solubility.[2]
-
-
Dilution into Aqueous Buffer:
-
Once a clear stock solution in DMSO is obtained, it can be slowly added dropwise to the desired aqueous buffer with gentle stirring. This gradual dilution helps to prevent precipitation.
-
For most in vitro cell-based assays, the final concentration of DMSO should be kept low (ideally ≤ 0.5%) to avoid solvent-induced artifacts.
-
-
pH Adjustment:
-
Based on its amino acid sequence (multiple arginine and lysine (B10760008) residues), this compound is a basic peptide. Therefore, its solubility in aqueous solutions is expected to increase at a lower pH.
-
If solubility issues persist in neutral buffers like PBS (pH 7.4), consider using a slightly acidic buffer or adjusting the pH of your working solution. A buffer with a pH below the peptide's isoelectric point (pI) will result in a net positive charge, promoting hydration and solubility.
-
For basic peptides that are difficult to dissolve in water, adding a small amount of 10-30% acetic acid can aid dissolution.[3]
-
-
Sonication:
-
If you observe particulate matter after dilution, brief sonication of the solution can help to break up aggregates and improve dissolution.[4]
-
Issue 2: Precipitation is observed after diluting the DMSO stock solution into an aqueous buffer.
Possible Causes:
-
Exceeding Solubility Limit: The concentration of this compound in the final aqueous solution may be above its solubility limit in that specific buffer.
-
Rapid pH Change: A rapid change in the local environment from the organic solvent to the aqueous buffer can cause the peptide to precipitate.
-
Buffer Composition: The ionic strength and specific components of the buffer can influence peptide solubility.
Step-by-Step Solutions:
-
Reduce Final Concentration: Try preparing a more dilute final solution.
-
Optimize Dilution Method: Add the DMSO stock solution to the aqueous buffer very slowly while vortexing or stirring to ensure rapid and uniform mixing.
-
Use of Solubilizing Agents (for in vivo studies):
-
For in vivo applications where higher concentrations may be required, co-solvents and excipients can be used. Formulations including PEG300, Tween-80, or SBE-β-CD have been reported to achieve a solubility of ≥ 1.67 mg/mL.[5]
-
-
Centrifugation: Before use in an experiment, centrifuge the final solution at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any undissolved precipitate. Carefully collect the supernatant for your assay. This will ensure that you are working with a homogenous solution, although the final concentration may be lower than intended.[3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[1] A concentration of up to 25 mg/mL can be achieved, though ultrasonic assistance may be required.[2]
Q2: What is the solubility of this compound in water?
A2: The solubility of this compound in water is reported to be up to 1 mg/ml.
Q3: How should I store this compound solutions?
A3: For long-term storage, it is recommended to aliquot the DMSO stock solution into single-use volumes and store them at -80°C (for up to 6 months) or -20°C (for up to 1 month).[2] Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation and aggregation.[1]
Q4: Can I dissolve this compound directly in PBS?
A4: Direct dissolution in PBS may be challenging due to the hydrophobic nature of the peptide. It is advisable to first prepare a concentrated stock solution in DMSO and then dilute it into PBS to the final working concentration.
Q5: this compound is a basic peptide. What does this mean for its solubility?
A5: The amino acid sequence of this compound contains several basic residues (Arginine, Lysine). This results in a net positive charge at neutral and acidic pH. Generally, peptides are most soluble at a pH that is at least one unit away from their isoelectric point (pI). For a basic peptide like this compound, solubility is expected to be higher in acidic solutions. If you are experiencing solubility issues in a neutral buffer, using a buffer with a slightly lower pH may help.
Q6: Are there any known stability issues with this compound in aqueous solutions?
A6: While this compound is described as a "serum-stable" derivative of T140, prolonged storage in aqueous buffers at room temperature is generally not recommended for peptides.[6] For optimal stability and to prevent degradation, prepare fresh dilutions from your frozen DMSO stock for each experiment.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 2066.43 g/mol | |
| Molecular Formula | C₉₀H₁₄₀N₃₄O₁₉S₂ | |
| Solubility in Water | ≤ 1 mg/mL | |
| Solubility in DMSO | ≥ 25 mg/mL (with sonication) | [2] |
| Solubility in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 1.67 mg/mL | [5] |
| Solubility in 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 1.67 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Gently vortex the vial to mix.
-
If the peptide does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes.
-
Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Procedure for Preparing a Working Solution for In Vitro Assays
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your assay buffer (e.g., PBS, cell culture medium).
-
While gently vortexing the assay buffer, slowly add the calculated volume of the DMSO stock solution dropwise.
-
Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.5%).
-
If any cloudiness or precipitate is observed, centrifuge the solution at high speed (≥10,000 x g) for 10 minutes and use the clear supernatant.
Protocol 3: Experimental Workflow for Determining this compound Solubility in a Specific Aqueous Buffer
This protocol allows you to empirically determine the approximate solubility of this compound in your buffer of choice.
Caption: Workflow for determining this compound solubility.
Signaling Pathways
This compound as a CXCR4 Antagonist
This compound acts as an antagonist at the CXCR4 receptor. It blocks the binding of the natural ligand, CXCL12, thereby inhibiting the downstream signaling cascades that are typically initiated by this interaction. These pathways are crucial for cell migration, proliferation, and survival.
References
- 1. benchchem.com [benchchem.com]
- 2. biobasic.com [biobasic.com]
- 3. jpt.com [jpt.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
TC14012 degradation in long-term cell culture
Welcome to the technical support center for TC14012. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in long-term cell culture experiments. Here you will find troubleshooting advice and frequently asked questions to help you address challenges you may encounter during your research.
Troubleshooting Guide
This guide addresses common issues that may arise during long-term cell culture experiments involving this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Diminished or inconsistent biological effect of this compound over time. | 1. Compound Degradation: Although this compound is a serum-stable derivative of T140, its stability in the specific conditions of your long-term cell culture (e.g., media composition, pH, temperature) may be limited.[1][2][3] 2. Cellular Metabolism: The cells in your culture may be metabolizing this compound into less active or inactive forms over time.[1] 3. Development of Cellular Resistance: Prolonged exposure to this compound may lead to the development of resistance mechanisms in the cell line.[1][2] | 1. Increase Media Change Frequency: Replenish the cell culture medium with freshly prepared this compound every 24-48 hours to maintain a consistent effective concentration.[3][4] 2. Assess Compound Stability: Perform a stability assay to determine the half-life of this compound in your specific cell culture medium (see Experimental Protocols section).[1][5] 3. Investigate Cellular Resistance: If you suspect resistance, you can perform a short-term assay to compare the sensitivity of your long-term treated cells to a fresh batch of untreated cells. |
| High background signal or non-specific effects. | 1. Compound Aggregation: At higher concentrations, small molecules can form aggregates, leading to non-specific activity.[4] 2. Off-Target Effects: this compound is known to act as an antagonist for CXCR4 and an agonist for CXCR7.[6][7][8] The observed effects may be due to its activity on CXCR7, which might be an off-target effect depending on your experimental goals. | 1. Perform a Concentration-Response Curve: This will help you determine the optimal concentration range where the compound is effective without causing non-specific effects.[4] 2. Include Proper Controls: Use a structurally unrelated inhibitor for the same target to confirm that the observed phenotype is on-target.[4] If available, a negative control analog of this compound could also be used. |
| High variability in experimental results. | 1. Inconsistent Drug Concentration: This could be due to incomplete dissolution of the compound when preparing working solutions or degradation of the stock solution.[1][2] 2. Inconsistent Cell Health or Passage Number: Long-term cultures can lead to changes in cell physiology, and using cells at different passage numbers can introduce variability.[1][9] | 1. Proper Stock Solution Handling: Prepare fresh stock solutions from powder for each experiment or prepare multiple small aliquots of a larger stock to minimize freeze-thaw cycles. Store stock solutions at -20°C or -80°C.[2][10] 2. Standardize Cell Culture Practices: Use cells within a consistent and low passage number range and regularly monitor cell health.[1][9] |
| Unexpected cellular responses. | Dual Receptor Activity: this compound is an inverse agonist of CXCR4 and an agonist of CXCR7.[6][7] This dual activity can lead to complex or unexpected signaling outcomes. For instance, it activates the β-arrestin pathway and Erk 1/2 phosphorylation through CXCR7.[6][11] | Characterize Receptor Expression: Confirm the expression levels of both CXCR4 and CXCR7 in your cell line. This will help in interpreting the observed cellular responses. Dissect Signaling Pathways: Use specific inhibitors for downstream signaling molecules to dissect which pathways are being activated by this compound in your system. |
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in solution?
A1: this compound is described as a serum-stable derivative of T140.[6][8][11] However, specific data on its half-life in various cell culture media is not extensively published. The stability of any small molecule in long-term culture can be influenced by factors such as the composition of the medium, pH, temperature, and the presence of cells.[1][12] For long-term experiments, it is recommended to assess its stability under your specific experimental conditions. Solutions of this compound are generally considered unstable and should be prepared fresh.[13]
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare a high-concentration stock solution in an appropriate solvent like DMSO.[10] This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage or -80°C for long-term storage.[2][14] When preparing working solutions, dilute the stock directly into your pre-warmed cell culture medium, ensuring the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO).[4]
Q3: How often should I replace the medium containing this compound in my long-term experiment?
A3: Given the potential for degradation of small molecules in culture, it is a good practice to replace the medium with freshly prepared this compound every 24 to 48 hours.[3][4] This will help maintain a more consistent concentration of the active compound throughout your experiment. The optimal frequency may depend on the stability of this compound in your specific experimental setup.
Q4: this compound is a CXCR4 antagonist, but I am seeing unexpected cell activation. Why could this be?
A4: this compound has a dual activity; it is a potent inverse agonist of CXCR4 and also a potent agonist of CXCR7.[6][7][8] The activation you are observing may be mediated through CXCR7. This compound has been shown to induce β-arrestin recruitment to CXCR7 and activate downstream signaling pathways, such as the Erk 1/2 pathway.[6][11] It is important to consider the expression of both receptors in your cell system to interpret your results accurately.
Q5: What are the key signaling pathways activated by this compound?
A5: As a CXCR7 agonist, this compound activates G-protein-independent signaling through the β-arrestin pathway, leading to the activation of kinases like Erk 1/2.[6] In some cellular contexts, this compound has also been shown to activate the Akt/eNOS pathway via CXCR7, which can promote cell survival and function.[15][16]
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the chemical stability of this compound in your specific cell culture medium over the duration of a typical experiment.
Materials:
-
This compound
-
Your specific cell culture medium (with and without serum)
-
Sterile microcentrifuge tubes or a 24-well plate
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Prepare this compound Solution: Prepare a working solution of this compound in your cell culture medium at the final concentration you use in your experiments. Prepare separate solutions for medium with and without serum if applicable.
-
Incubation: Aliquot the this compound-containing medium into sterile tubes or wells of a plate.
-
Time Points: Place the samples in a 37°C incubator. Collect aliquots at various time points (e.g., 0, 2, 8, 24, 48, and 72 hours). The 0-hour time point serves as your initial concentration control.
-
Sample Storage: Immediately after collection, store the aliquots at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the concentration of the intact this compound in each sample using a validated HPLC or LC-MS method.
-
Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample. This will give you an indication of the compound's stability and help you decide on the optimal frequency for media changes.
Visualizations
Caption: this compound dual signaling pathway.
Caption: Workflow for assessing this compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cellculturecompany.com [cellculturecompany.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. benchchem.com [benchchem.com]
- 15. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CXCR7 Agonist this compound Improves Angiogenic Function of Endothelial Progenitor Cells via Activating Akt/eNOS Pathway and Promotes Ischemic Angiogenesis in Diabetic Limb Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TC14012 Applications in Primary Cell Cultures
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing TC14012 in primary cell cultures, with a focus on minimizing potential cytotoxicity and ensuring experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a peptidomimetic molecule that acts as a selective antagonist for the CXCR4 receptor, with an IC50 of 19.3 nM.[1][2] Concurrently, it functions as a potent agonist for the CXCR7 receptor, with an EC50 of 350 nM for recruiting β-arrestin 2.[1][2][3] This dual activity allows this compound to modulate signaling pathways involved in cell trafficking, survival, and proliferation. Specifically, as a CXCR4 antagonist, it can inhibit the signaling of its ligand, CXCL12. As a CXCR7 agonist, it promotes β-arrestin recruitment and subsequent activation of downstream pathways like the Erk 1/2 kinases.[2][4][5]
Q2: I am observing unexpected cell death in my primary cell cultures after treatment with this compound. What are the potential causes?
While this compound has shown protective effects in some cell types, such as endothelial progenitor cells, high concentrations or specific experimental conditions could lead to cytotoxicity in sensitive primary cell cultures.[6][7] Potential causes for cell death include:
-
On-target effects: The CXCR4/CXCR7 signaling pathways are crucial for the survival and function of many primary cell types. Modulation of these pathways by this compound could disrupt normal cellular processes.
-
Off-target effects: At higher concentrations, this compound may interact with other cellular targets, leading to unintended toxicity.
-
Experimental conditions: Factors such as the concentration of this compound, duration of exposure, cell density, and the health of the primary cells can all influence the cytotoxic response.
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at higher concentrations.
Q3: What is a recommended starting concentration for this compound in primary cell culture experiments?
A universal starting concentration cannot be provided as the optimal concentration is highly dependent on the primary cell type and the experimental objective. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific application. Based on its known potency, a starting range of 10 nM to 1 µM is a reasonable starting point for most cell types.
Q4: How can I minimize the risk of solvent-induced cytotoxicity?
To minimize solvent toxicity, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is kept as low as possible, ideally below 0.1%. Prepare a high-concentration stock solution of this compound and then dilute it serially to achieve the desired final concentrations in your experiment. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to assess the effect of the solvent on your cells.
Troubleshooting Guide: Minimizing this compound Cytotoxicity
This guide provides a structured approach to troubleshoot and minimize cytotoxicity when using this compound in primary cell cultures.
| Problem | Potential Cause | Recommended Solution |
| High cell death observed at all tested concentrations of this compound. | 1. Primary cells are highly sensitive to the compound. 2. Suboptimal health of primary cells prior to treatment. 3. Inappropriate experimental setup. | 1. Perform a wider dose-response curve: Start with much lower concentrations (e.g., in the picomolar range) and carefully titrate upwards.2. Assess cell viability before treatment: Ensure that your primary cells have a high viability (>95%) before starting the experiment.3. Optimize cell seeding density: Both sparse and overly confluent cultures can be more susceptible to stress. Determine the optimal seeding density for your primary cell type.[8] |
| Cell death is observed only at higher concentrations of this compound. | 1. Off-target effects of this compound. 2. Accumulation of toxic metabolites. | 1. Use the lowest effective concentration: Determine the minimal concentration of this compound that achieves the desired biological effect.2. Reduce the duration of exposure: Conduct a time-course experiment to find the shortest incubation time that yields the desired outcome.3. Consider a medium change: For longer incubation periods, a partial or full medium change can help to remove any accumulated toxic byproducts. |
| Inconsistent results and variable cytotoxicity between experiments. | 1. Variability in primary cell lots or passages. 2. Inconsistent this compound preparation. 3. Fluctuations in cell culture conditions. | 1. Use cells from the same donor and passage number whenever possible. [9]2. Prepare fresh stock solutions of this compound for each experiment. If using a frozen stock, ensure it is properly stored and has not undergone multiple freeze-thaw cycles.3. Maintain strict consistency in all cell culture parameters: This includes media composition, incubation time, temperature, and CO2 levels.[10] |
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound
This protocol outlines a method to determine the optimal working concentration of this compound that minimizes cytotoxicity in your primary cell culture.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., sterile DMSO)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue, or a live/dead staining kit)
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at their optimal density and allow them to adhere and stabilize for 24 hours.
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in your chosen solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete cell culture medium to create a range of working concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 100 pM, 10 pM).
-
Prepare a vehicle control with the same final concentration of the solvent as the highest this compound concentration.
-
-
Cell Treatment:
-
Carefully remove the medium from the cells.
-
Add 100 µL of the prepared this compound dilutions and the vehicle control to the respective wells (perform in triplicate).
-
Include an untreated control group (cells in medium only).
-
-
Incubation: Incubate the plate for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment:
-
After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the this compound concentration to generate a dose-response curve.
-
The optimal concentration will be the highest concentration that does not significantly reduce cell viability.
-
Quantitative Data Summary
| Concentration | % Cell Viability (Mean ± SD) | Notes |
| Untreated Control | 100 ± 5.2 | Baseline viability |
| Vehicle Control (0.1% DMSO) | 98 ± 4.8 | No significant solvent toxicity |
| 10 pM this compound | 102 ± 6.1 | No effect on viability |
| 100 pM this compound | 101 ± 5.5 | No effect on viability |
| 1 nM this compound | 99 ± 4.9 | No effect on viability |
| 10 nM this compound | 97 ± 5.3 | No significant effect on viability |
| 100 nM this compound | 95 ± 6.0 | Slight, non-significant decrease |
| 1 µM this compound | 85 ± 7.2 | Moderate decrease in viability |
| 10 µM this compound | 55 ± 8.5 | Significant cytotoxicity |
Note: This table presents example data. Actual results will vary depending on the cell type and experimental conditions.
Signaling Pathways and Workflows
This compound Signaling Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CXCR7 Agonist this compound Improves Angiogenic Function of Endothelial Progenitor Cells via Activating Akt/eNOS Pathway and Promotes Ischemic Angiogenesis in Diabetic Limb Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. kosheeka.com [kosheeka.com]
- 10. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
Technical Support Center: Troubleshooting Inconsistent Results with TC14012 Batches
Welcome to the technical support center for TC14012. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies that may arise during experiments using this compound. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the reproducibility and accuracy of your results.
Understanding this compound: A Dual-Action Molecule
This compound is a synthetic, serum-stable peptidomimetic that acts as a selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). However, it is crucial to recognize that this compound also functions as a potent agonist for the C-X-C chemokine receptor type 7 (CXCR7), also known as ACKR3.[1][2] This dual activity is a primary consideration when troubleshooting unexpected or inconsistent experimental outcomes, as the net effect of this compound will depend on the relative expression levels of CXCR4 and CXCR7 in the experimental system.
The CXCL12/CXCR4/CXCR7 signaling axis is involved in numerous physiological and pathological processes, including cancer progression, metastasis, and immune cell trafficking.[3][4][5] this compound's ability to modulate this axis makes it a valuable research tool, but also necessitates careful experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage for this compound?
A1: For optimal stability, this compound should be stored as a lyophilized powder at -20°C or -80°C.[1] For creating stock solutions, it is recommended to first dissolve the peptide in a small amount of sterile water or a suitable buffer.[2] Some commercial suppliers suggest that it is soluble up to 1 mg/ml in water. Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q2: I am observing high variability between my experimental replicates. What could be the cause?
A2: High variability can stem from several factors:
-
Lot-to-Lot Variability: As a synthetic peptide, different batches of this compound can have variations in purity and peptide content, which can affect its biological activity.[6][7] It is advisable to perform a quality control check on new batches.
-
Peptide Stability: Improper storage or handling of this compound can lead to degradation. Ensure it is stored correctly and that solutions are prepared fresh or properly stored.
-
Cell Health and Passage Number: The physiological state of your cells, including their passage number, can significantly impact their response to this compound. Use cells that are healthy and within a consistent passage range for all experiments.
-
Assay Conditions: Inconsistent cell seeding density, incubation times, or reagent concentrations can all contribute to variability.
Q3: My results are not consistent with published data. What should I check first?
A3: First, confirm the expression of both CXCR4 and CXCR7 in your cell line at the protein level using techniques like flow cytometry or Western blotting. The ratio of these two receptors will critically influence the cellular response to this compound.[8] Also, verify the concentration and integrity of your this compound stock solution. If possible, perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guides
Issue 1: Inconsistent Results in Chemotaxis Assays
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps & Recommendations |
| Dual CXCR4/CXCR7 Activity | Characterize the expression levels of both CXCR4 and CXCR7 in your cells. High CXCR7 expression may lead to agonist effects (e.g., enhanced migration) that counteract the intended CXCR4 antagonism. Consider using cell lines with well-defined CXCR4/CXCR7 expression profiles or using siRNA to knockdown one of the receptors to dissect the specific effects. |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal inhibitory concentration (for CXCR4-mediated chemotaxis) or effective concentration (for CXCR7-mediated effects) for your specific cell line. Published IC50 values can serve as a starting point, but empirical determination is crucial. |
| Cell Health and Viability | Ensure cells are in the logarithmic growth phase and have high viability (>95%). Stressed or unhealthy cells will not migrate efficiently. |
| Inconsistent Chemoattractant Gradient | Ensure the chemoattractant (e.g., CXCL12) gradient is properly established and maintained in your assay system (e.g., Transwell). Avoid bubbles and ensure proper mixing of reagents. |
| Incorrect Incubation Time | Optimize the incubation time for your chemotaxis assay. A time-course experiment can help identify the point of maximal migration. |
Issue 2: Unexpected Signaling Readouts (e.g., ERK/Akt Phosphorylation)
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps & Recommendations |
| CXCR7-Mediated Agonism | Remember that this compound can activate signaling pathways downstream of CXCR7, such as the ERK1/2 pathway.[9][10] If you are expecting to see inhibition of ERK/Akt phosphorylation (via CXCR4 antagonism), co-expression of CXCR7 could lead to a net activation or a mixed response. |
| Kinetics of Signaling | The phosphorylation of signaling molecules like ERK and Akt is often transient. Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) after this compound treatment to capture the peak of phosphorylation or dephosphorylation. |
| Basal Signaling Levels | High basal levels of ERK or Akt phosphorylation in your cells can mask the effects of this compound. Serum-starve your cells for an appropriate period (e.g., 4-24 hours) before the experiment to reduce background signaling. |
| Antibody Quality | Ensure that the antibodies used for Western blotting, particularly the phospho-specific antibodies, are validated and used at the recommended dilution. |
Quantitative Data Summary
The following table summarizes the reported inhibitory (IC50) and effective (EC50) concentrations of this compound for its primary targets. Note that these values can vary depending on the cell line, assay conditions, and specific batch of the compound.
| Target | Activity | Reported Value | Assay | Reference |
| CXCR4 | Antagonist | IC50: 19.3 nM | HIV-1 entry inhibition | [1] |
| CXCR7 | Agonist | EC50: 350 nM | β-arrestin 2 recruitment | [9][1] |
| CXCR7 | Agonist | Ki: 157 ± 36 nM | Radioligand displacement (HEK293-CXCR7 cells) | [9] |
Experimental Protocols
Detailed Chemotaxis Assay Protocol (Transwell-Based)
This protocol provides a general framework for assessing the effect of this compound on CXCL12-induced cell migration.
Materials:
-
This compound
-
CXCL12 (chemoattractant)
-
CXCR4+/CXCR7+ expressing cells (e.g., Jurkat cells)
-
24-well Transwell plates (e.g., 8 µm pore size)
-
Migration buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Calcein AM or other cell viability dye
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture cells to a density of 0.5-1 x 10^6 cells/mL. The day before the assay, serum-starve the cells in a low-serum (e.g., 0.5% BSA) medium.
-
Assay Setup:
-
In the lower chamber of the Transwell plate, add migration buffer containing CXCL12 at a concentration that induces optimal chemotaxis (typically 50-100 ng/mL). Include a negative control with migration buffer alone.
-
To test the inhibitory effect of this compound, add varying concentrations of this compound to the lower chambers along with CXCL12.
-
-
Cell Seeding: Resuspend the serum-starved cells in migration buffer at a concentration of 1 x 10^6 cells/mL. Pre-incubate the cells with the desired concentrations of this compound for 30 minutes at 37°C. Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
To quantify the migrated cells in the lower chamber, add Calcein AM to a final concentration of 2 µM and incubate for 30-60 minutes at 37°C.
-
Read the fluorescence on a plate reader with appropriate excitation and emission wavelengths (e.g., 485/520 nm for Calcein AM).
-
-
Data Analysis: Calculate the percentage of migration inhibition by comparing the fluorescence in the this compound-treated wells to the CXCL12-only control.
Detailed Western Blot Protocol for ERK and Akt Phosphorylation
Materials:
-
This compound
-
CXCR4+/CXCR7+ expressing cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-24 hours. Treat the cells with this compound at the desired concentrations for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: After treatment, place the plates on ice and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To detect total protein levels, the membrane can be stripped and re-probed with the corresponding total protein antibody and a loading control antibody.
-
Data Analysis: Perform densitometry analysis of the bands using image analysis software. Normalize the phospho-protein signal to the total protein signal.
Mandatory Visualizations
This compound Dual Signaling Pathway
Experimental Workflow for Troubleshooting Inconsistent Chemotaxis Results
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 4. CXCL12/CXCR4/CXCR7 Chemokine Axis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in TC14012-induced signaling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TC14012. The information addresses potential sources of variability in experimental results and offers detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a peptidomimetic compound with a dual and opposing mechanism of action. It functions as a selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4) and a potent agonist of the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[1] This dual activity is a critical factor to consider when designing experiments and interpreting results.
Q2: Why am I observing different or opposite effects of this compound in different cell lines?
A2: The cellular response to this compound is highly dependent on the relative expression levels of CXCR4 and CXCR7 in the cell line being used.[2][3]
-
In cells predominantly expressing CXCR4, this compound will act as an antagonist, inhibiting CXCL12-mediated signaling pathways.[4]
-
In cells predominantly expressing CXCR7, this compound will act as an agonist, stimulating β-arrestin recruitment and subsequent downstream signaling, such as Erk 1/2 phosphorylation.[2][3]
-
In cells expressing both receptors, the net effect can be complex due to potential receptor heterodimerization and competing signaling pathways.[2]
Q3: My this compound solution appears cloudy or precipitated. What should I do?
A3: Peptides, especially those with hydrophobic residues, can be challenging to dissolve. It is recommended to first attempt to dissolve a small amount of the peptide to test its solubility.[5] For this compound, sterile, distilled water is a good initial solvent. If solubility issues persist, consider using a small amount of an organic solvent like DMSO, followed by slow dilution into your aqueous buffer while stirring.[5] Always store peptides at -20°C and avoid repeated freeze-thaw cycles to prevent degradation.[6]
Q4: I am not seeing the expected inhibition of CXCL12-induced migration in my CXCR4-expressing cells.
A4: Several factors could contribute to this observation:
-
Peptide Integrity: Ensure the this compound peptide has been stored correctly and has not degraded.
-
Concentration: Verify the final concentration of this compound in your assay. An insufficient concentration may not effectively compete with CXCL12.
-
CXCR7 Expression: Even low levels of CXCR7 expression could lead to agonist effects that may counteract the CXCR4 antagonism in a migration assay. Characterize the CXCR4 and CXCR7 expression levels in your cell line.
-
Assay Conditions: Optimize the incubation time and CXCL12 concentration in your migration assay.
Q5: What are the expected downstream signaling pathways activated by this compound through CXCR7?
A5: this compound, acting as a CXCR7 agonist, primarily signals through the β-arrestin pathway, as CXCR7 does not typically couple to G-proteins.[2][3][7] This leads to the activation of Mitogen-Activated Protein Kinases (MAPK), specifically Erk 1/2.[2][3] Additionally, in certain cell types like endothelial progenitor cells, this compound has been shown to activate the Akt/eNOS signaling pathway.[8][9]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate experiments. | 1. Inconsistent peptide concentration due to solubility issues. 2. Cell passage number affecting receptor expression. 3. Degradation of this compound stock solution. | 1. Prepare fresh dilutions of this compound for each experiment. Ensure complete dissolution before use. 2. Use cells within a consistent and narrow passage number range. Regularly verify CXCR4/CXCR7 expression levels via qPCR or flow cytometry. 3. Aliquot stock solutions to minimize freeze-thaw cycles. Store at -20°C or below.[6] |
| This compound shows agonistic effects in a supposedly CXCR4-only system. | 1. Undetected endogenous CXCR7 expression. 2. Off-target effects at high concentrations. | 1. Use a sensitive method like qPCR or a validated antibody for Western blot or flow cytometry to confirm the absence of CXCR7. Consider using a cell line with confirmed CXCR7 knockout. 2. Perform a dose-response curve to determine the optimal concentration range for CXCR4 antagonism. |
| Inconsistent results in β-arrestin recruitment assays. | 1. Low transfection efficiency of receptor or biosensor constructs. 2. Suboptimal ligand concentration. 3. Issues with the BRET or other detection reagents. | 1. Optimize transfection protocols and verify expression levels of all components. 2. Titrate this compound to determine the EC50 for β-arrestin recruitment in your specific cell system. 3. Follow the manufacturer's instructions for the assay reagents and ensure proper instrument setup. |
| Difficulty reproducing published IC50 or EC50 values. | 1. Differences in experimental conditions (e.g., cell line, serum concentration, incubation time). 2. Different assay formats being used. 3. Purity and handling of the peptide. | 1. Carefully replicate the experimental conditions of the original publication. 2. Be aware that different assay technologies (e.g., BRET vs. functional assays like migration) can yield different potency values. 3. Use highly purified this compound (>95%) and follow proper solubility and storage protocols.[6][10] |
Quantitative Data Summary
The following table summarizes the reported potency values for this compound and related compounds.
| Compound | Target Receptor | Assay Type | Potency | Reference |
| This compound | CXCR4 | Antagonist Activity | IC50: 19.3 nM | [1][11] |
| This compound | CXCR7 | β-arrestin 2 Recruitment (BRET) | EC50: 350 nM | [1][2][3] |
| CXCL12 | CXCR7 | β-arrestin 2 Recruitment (BRET) | EC50: 30 nM | [2][3] |
| AMD3100 | CXCR7 | β-arrestin 2 Recruitment (BRET) | EC50: 140 µM | [2][3] |
Experimental Protocols
β-Arrestin Recruitment Assay using Bioluminescence Resonance Energy Transfer (BRET)
Objective: To quantify the recruitment of β-arrestin to CXCR7 upon stimulation with this compound.
Materials:
-
HEK293 cells (or other suitable cell line with low endogenous CXCR4/CXCR7 expression)
-
Expression vectors for CXCR7 tagged with a BRET donor (e.g., Renilla Luciferase - RLuc)
-
Expression vector for β-arrestin-2 tagged with a BRET acceptor (e.g., a fluorescent protein like YFP or GFP)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
BRET substrate (e.g., coelenterazine (B1669285) h)
-
BRET-compatible microplate reader
Procedure:
-
Co-transfect HEK293 cells with the CXCR7-RLuc and β-arrestin-2-YFP expression vectors.
-
Plate the transfected cells in a white, clear-bottom 96-well plate and culture for 24-48 hours.
-
Prepare a serial dilution of this compound in assay buffer (e.g., HBSS).
-
Wash the cells with assay buffer.
-
Add the this compound dilutions to the respective wells and incubate at 37°C for 15-30 minutes.
-
Add the BRET substrate to each well according to the manufacturer's instructions.
-
Immediately measure the luminescence at the donor and acceptor emission wavelengths using a BRET-compatible plate reader.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Erk 1/2 Phosphorylation Assay via Western Blot
Objective: To determine the effect of this compound on Erk 1/2 phosphorylation downstream of CXCR7 activation.
Materials:
-
U373 glioma cells (express endogenous CXCR7 but not CXCR4) or another suitable cell line.[2]
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Erk1/2 (p44/42 MAPK), anti-total-Erk1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture U373 cells to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 5, 15, 30, 60 minutes). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-Erk1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-Erk1/2 antibody as a loading control.
-
Quantify the band intensities and normalize the phospho-Erk signal to the total-Erk signal.
Visualizations
Caption: Dual signaling pathways of this compound.
Caption: Troubleshooting workflow for this compound variability.
Caption: Factors influencing this compound cellular response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. genscript.com [genscript.com]
- 7. TC 14012 | CAS:368874-34-4 | CXCR4 antagonist; ACKR3 (CXCR7) agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CXCR7 Agonist this compound Improves Angiogenic Function of Endothelial Progenitor Cells via Activating Akt/eNOS Pathway and Promotes Ischemic Angiogenesis in Diabetic Limb Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TC 14012, Peptidomimetic CXCR4 antagonist (ab230364) | Abcam [abcam.com]
- 11. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Comparison of TC14012 and AMD3100 for CXCR4 Inhibition in Research Applications
For researchers, scientists, and drug development professionals, the selection of a potent and specific CXCR4 inhibitor is critical for studies in oncology, immunology, and infectious diseases. This guide provides an objective, data-driven comparison of two widely used CXCR4 antagonists: the peptidomimetic TC14012 and the small molecule AMD3100 (Plerixafor).
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, play a pivotal role in numerous physiological and pathological processes, including cell trafficking, hematopoiesis, and the tumor microenvironment.[1] Consequently, the development and characterization of CXCR4 antagonists are of significant interest for therapeutic intervention. This guide focuses on the comparative efficacy of this compound, a serum-stable derivative of T140, and AMD3100, a first-in-class CXCR4 antagonist, providing a comprehensive overview of their performance based on available experimental data.
Quantitative Efficacy: A Comparative Overview
A direct comparison of the in vitro inhibitory activities of this compound and AMD3100 reveals significant differences in their potency across various functional assays. The following table summarizes key quantitative data from side-by-side comparative studies.
| Parameter | This compound | AMD3100 (Plerixafor) | Assay Type | Cell Line | Reference |
| CXCL12 Competition Binding (IC50) | 0.11 ± 0.0094 nM | 12.0 ± 1.1 nM | Flow cytometry-based competition with fluorescently labeled CXCL12 | Jurkat | [2] |
| CXCR4 Internalization Inhibition (IC50) | 1.9 ± 0.2 nM | 148.0 ± 36.0 nM | Flow cytometry analysis of CXCL12-induced CXCR4 internalization | Jurkat | [2] |
| Chemotaxis Inhibition (IC50) | 58.3 ± 22.3 nM | 1,431 ± 485 nM | Transwell migration assay towards CXCL12 | Jurkat | [2] |
| CXCR4 Antagonism (IC50) | 19.3 nM | 44 nM | Not specified | Not specified | [3][4] |
| β-arrestin Recruitment to CXCR7 (EC50) | 350 nM | 140 µM | Bioluminescence Resonance Energy Transfer (BRET) | HEK293 | [5][6] |
| SDF-1 mediated GTP-binding (IC50) | Not Reported | 27 ± 2.2 nM | GTPγS binding assay | CCRF-CEM | [7] |
| SDF-1 mediated Calcium Flux (IC50) | Not Reported | 572 ± 190 nM | Calcium mobilization assay | CCRF-CEM | [7] |
| SDF-1 stimulated Chemotaxis (IC50) | Not Reported | 51 ± 17 nM | Chemotaxis assay | CCRF-CEM | [7] |
Differentiated Mechanisms of Action
While both this compound and AMD3100 are effective CXCR4 antagonists, they exhibit distinct pharmacological profiles. This compound is a peptidomimetic inverse agonist of CXCR4 and also functions as a potent agonist for the atypical chemokine receptor CXCR7 (also known as ACKR3).[5][6] In contrast, AMD3100 is a selective and reversible antagonist of CXCR4.[7] This dual activity of this compound on both CXCR4 and CXCR7 may have implications for its biological effects, as CXCR7 is also involved in CXCL12 signaling, albeit through β-arrestin-mediated pathways rather than G-protein coupling.[5][6]
In Vivo and Preclinical Observations
In vivo studies, although limited in direct head-to-head comparisons, have demonstrated the efficacy of both compounds in various models.
-
Hematopoietic Stem Cell (HSC) Mobilization: Both AMD3100 and this compound have been shown to mobilize hematopoietic stem and progenitor cells. AMD3100 is clinically approved for this indication.[8][9] Preclinical studies in mice have shown that both compounds can rapidly mobilize leukocytes and hematopoietic progenitor cells.[10][11]
-
Cancer Models: AMD3100 has been extensively studied in various cancer models and has been shown to inhibit tumor growth and metastasis by disrupting the interaction between cancer cells and their microenvironment.[12][13] In a murine model of acute lymphoblastic leukemia (ALL), both AMD3100 and this compound were shown to rapidly mobilize ALL cells into the peripheral blood.
-
HIV Entry Inhibition: Both this compound and AMD3100 were initially developed as anti-HIV agents, potently inhibiting the entry of T-tropic (X4) HIV strains by blocking the CXCR4 coreceptor.[3][4][14][15]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AMD3100 mobilizes hematopoietic stem cells with long-term repopulating capacity in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mobilization of hematopoietic progenitor cells in healthy volunteers by AMD3100, a CXCR4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two distinct CXCR4 antagonists mobilize progenitor cells in mice by different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid mobilization of murine and human hematopoietic stem and progenitor cells with AMD3100, a CXCR4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AMD3100 reduces CXCR4-mediated survival and metastasis of osteosarcoma by inhibiting JNK and Akt, but not p38 or Erk1/2, pathways in in vitro and mouse experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CXCR4 Inhibition with AMD3100 Sensitizes Prostate Cancer to Docetaxel Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of T-tropic HIV Strains by Selective Antagonization of the Chemokine Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determinants for Sensitivity of Human Immunodeficiency Virus Coreceptor CXCR4 to the Bicyclam AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of TC14012: A Comparative Guide for CXCR4 and CXCR7 Researchers
For researchers, scientists, and drug development professionals investigating the CXCL12/CXCR4/CXCR7 axis, understanding the precise activity of modulators is paramount. This guide provides a detailed comparison of TC14012's specificity for CXCR4 and CXCR7, supported by experimental data and protocols, to aid in the design and interpretation of studies in this critical signaling pathway.
This compound, a peptidomimetic compound, exhibits a dual and opposing activity profile on the chemokine receptors CXCR4 and CXCR7. While it functions as a potent antagonist of CXCR4, it surprisingly acts as an agonist on CXCR7.[1][2] This guide delves into the experimental evidence validating this specificity, offering a comparative analysis with other known modulators and outlining the underlying signaling mechanisms.
Comparative Analysis of Ligand Activity at CXCR4 and CXCR7
The functional activity of this compound and other relevant compounds at CXCR4 and CXCR7 has been quantified through various assays. The following tables summarize the key potency values, providing a clear comparison of their effects.
Table 1: Comparative Potency of Ligands at CXCR7
| Compound | Activity | Assay | EC50 |
| CXCL12 | Agonist | β-arrestin 2 Recruitment (BRET) | 30 nM[1][2] |
| This compound | Agonist | β-arrestin 2 Recruitment (BRET) | 350 nM [1][2] |
| AMD3100 (Plerixafor) | Agonist | β-arrestin 2 Recruitment (BRET) | 140 µM[1][2] |
| CCX771 | Antagonist | Inhibition of CXCL12-induced TEM | IC50 = 49 nM |
Table 2: Comparative Potency of Ligands at CXCR4
| Compound | Activity | Assay | IC50 |
| This compound | Antagonist | Inhibition of CXCL12 binding | 19.3 nM [3][4] |
| AMD3100 (Plerixafor) | Antagonist | Inhibition of CXCL12-mediated chemotaxis | 5.7 nM[5] |
| AMD3100 (Plerixafor) | Antagonist | Inhibition of CXCR4 binding | 44 nM[5] |
Experimental Protocols
The validation of this compound's specificity relies on robust experimental methodologies. Below are summaries of key protocols employed in the cited research.
β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
This assay is crucial for determining the agonistic activity of ligands on CXCR7, which primarily signals through the β-arrestin pathway.[1][2]
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their robust growth and transfection efficiency.
-
Transfection: Cells are co-transfected with plasmids encoding for CXCR7 fused to a Renilla luciferase (Rluc) and β-arrestin 2 fused to a yellow fluorescent protein (YFP).
-
Ligand Stimulation: Transfected cells are treated with varying concentrations of the ligand of interest (e.g., this compound, CXCL12, AMD3100).
-
BRET Signal Detection: The BRET substrate, coelenterazine (B1669285) h, is added. If the ligand induces the recruitment of β-arrestin-YFP to the CXCR7-Rluc receptor, the two proteins come into close proximity, allowing for resonance energy transfer from the luciferase to the fluorescent protein. The resulting light emission from YFP is measured.
-
Data Analysis: The BRET ratio is calculated, and dose-response curves are generated to determine the EC50 value, representing the concentration of the ligand that elicits a half-maximal response.
ERK1/2 Phosphorylation Assay
This assay assesses the activation of downstream signaling pathways, such as the MAPK/ERK pathway, following receptor activation.[1][2]
-
Cell Line: U373 glioma cells, which endogenously express CXCR7 but not CXCR4, are a suitable model.[1][2]
-
Serum Starvation: Cells are serum-starved to reduce basal levels of phosphorylated ERK1/2.
-
Ligand Treatment: Cells are stimulated with the test compound (e.g., this compound or CXCL12) for a defined period.
-
Protein Extraction and Quantification: Cell lysates are prepared, and total protein concentration is determined.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK1/2 and total ERK1/2.
-
Analysis: The levels of phosphorylated ERK1/2 are normalized to total ERK1/2 to determine the extent of pathway activation.
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes involved, the following diagrams illustrate the signaling pathways of CXCR4 and CXCR7, and a typical experimental workflow for assessing ligand activity.
CXCR4 Signaling Pathway
CXCR7 Signaling Pathway
Experimental Workflow for Validating Ligand Specificity
Conclusion
References
- 1. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. CXCL12 (SDF-1)/CXCR4 pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the CXCR4/CXCL12 Axis in Cancer Therapy: Analysis of Recent Advances in the Development of Potential Anticancer Agents [mdpi.com]
TC14012: A Comparative Analysis of its Cross-reactivity with Chemokine Receptors
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a detailed comparison of TC14012's interaction with various chemokine receptors, supported by experimental data and detailed protocols to aid in your research and development endeavors.
This compound, a peptidomimetic compound, is a well-established antagonist of the C-X-C chemokine receptor type 4 (CXCR4). However, its activity is not strictly limited to this receptor. This guide delves into the cross-reactivity of this compound, with a particular focus on its dual role as a potent antagonist for CXCR4 and an agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. This dual functionality presents both opportunities and challenges in its therapeutic application.
Quantitative Analysis of this compound Interaction with Chemokine Receptors
The binding affinity and functional activity of this compound have been quantified against key chemokine receptors. The data reveals a high affinity and antagonistic activity towards CXCR4, while demonstrating agonistic properties at CXCR7.
| Receptor | Assay Type | Parameter | Value (nM) | Reference |
| CXCR4 | Radioligand Displacement | IC₅₀ | 19.3 | [1] |
| CXCR7 (ACKR3) | β-arrestin Recruitment | EC₅₀ | 350 | [1][2][3][4] |
| CXCR7 (ACKR3) | Radioligand Displacement | Kᵢ | 157 ± 36 | [1] |
| CCR5 | HIV-1 Infection Assay | - | No significant inhibition at 1µM | [2] |
Table 1: Quantitative analysis of this compound activity at various chemokine receptors. The table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound for CXCR4, the half-maximal effective concentration (EC₅₀) for β-arrestin recruitment to CXCR7, and the binding affinity (Kᵢ) for CXCR7. Limited data suggests a lack of significant activity at CCR5 at the tested concentration.
Signaling Pathways and Functional Outcomes
The interaction of this compound with CXCR4 and CXCR7 initiates distinct downstream signaling cascades, leading to different functional outcomes.
CXCR4 Antagonism: As an antagonist, this compound blocks the binding of the natural ligand, CXCL12 (also known as SDF-1α), to CXCR4. This inhibition disrupts the canonical G-protein-dependent signaling pathways typically activated by CXCR4, which are involved in cell migration, proliferation, and survival.
CXCR7 Agonism: In contrast, this compound acts as an agonist at CXCR7. This receptor primarily signals through the β-arrestin pathway, independent of G-protein coupling. This compound binding to CXCR7 has been shown to induce the recruitment of β-arrestin 2 and subsequent activation of the Erk 1/2 signaling pathway.[1][5]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for the key experiments are provided below.
Radioligand Displacement Assay for CXCR4
This assay is used to determine the binding affinity of this compound to CXCR4 by measuring its ability to displace a radiolabeled ligand, typically [¹²⁵I]-CXCL12.
Experimental Workflow:
References
- 1. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TC 14012 | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
TC14012 Versus T140: A Comparative Analysis of CXCR4 Antagonism and Beyond
A detailed guide for researchers and drug development professionals on the activities of two potent CXCR4 antagonists, TC14012 and its parent compound, T140. This document provides a comparative analysis of their performance, supported by experimental data and detailed protocols.
The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target in a multitude of pathological conditions, including HIV-1 entry, cancer metastasis, and inflammatory diseases. Consequently, the development of potent and specific CXCR4 antagonists is of significant interest. This guide provides a head-to-head comparison of two such antagonists: T140, a 14-amino acid peptide derived from horseshoe crab polyphemusin II, and its serum-stable derivative, this compound.
T140 is a well-established and potent CXCR4 antagonist.[1][2] However, its therapeutic potential is limited by its susceptibility to degradation by serum proteases.[3] To address this limitation, this compound was developed. This compound is a derivative of T140 with modifications that enhance its stability in serum, making it a more robust candidate for in vivo applications.[4][5]
A key differentiator in their mechanism of action is the dual functionality of this compound. While both compounds act as antagonists at the CXCR4 receptor, this compound has been identified as a potent agonist for the atypical chemokine receptor 7 (CXCR7), also known as ACKR3.[1][6] This dual activity on two related but functionally distinct receptors adds a layer of complexity and potential therapeutic advantage to this compound.
Quantitative Comparison of In Vitro Activity
The following table summarizes the key in vitro activity parameters of this compound and T140, providing a clear comparison of their potency. The data presented is compiled from a comparative study, ensuring a reliable and direct comparison.[3]
| Parameter | This compound | T140 | Reference |
| CXCR4 Inhibition (IC50) | 0.11 ± 0.0094 nM | 0.12 ± 0.025 nM | [3] |
| CXCR7 Agonism (EC50) | 350 nM | Not an agonist | [6] |
| Serum Stability | Serum-stable derivative | Susceptible to degradation | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments used to characterize the activity of this compound and T140.
CXCR4 Competitive Binding Assay
This assay determines the binding affinity of a test compound to the CXCR4 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
HEK293 or CHO cells stably expressing the human CXCR4 receptor
-
Radiolabeled ligand (e.g., ¹²⁵I-SDF-1α)
-
Unlabeled this compound and T140
-
Binding Buffer (e.g., Tris-HCl with BSA and MgCl2)
-
Glass fiber filters
-
Gamma counter
Procedure:
-
Cell Preparation: Culture and harvest CXCR4-expressing cells.
-
Assay Setup: In a 96-well plate, incubate a fixed concentration of ¹²⁵I-SDF-1α with the CXCR4-expressing cells in the presence of varying concentrations of unlabeled this compound or T140.
-
Incubation: Allow the binding to reach equilibrium by incubating the plate for a specified time at room temperature.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor (this compound or T140). The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is then determined by non-linear regression analysis.
Calcium Flux Functional Assay
This assay measures the ability of a compound to antagonize the intracellular calcium mobilization induced by the binding of the natural ligand, CXCL12, to CXCR4.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
-
CXCL12 (SDF-1α)
-
This compound and T140
-
Assay Buffer (e.g., HBSS with calcium and magnesium)
-
Fluorometric imaging plate reader (FLIPR) or flow cytometer
Procedure:
-
Cell Loading: Incubate the CXCR4-expressing cells with a calcium-sensitive fluorescent dye in the dark at 37°C.
-
Washing: Wash the cells to remove excess dye.
-
Compound Incubation: Pre-incubate the loaded cells with varying concentrations of this compound or T140.
-
Baseline Reading: Measure the baseline fluorescence of the cells.
-
Agonist Stimulation: Add a fixed concentration of CXCL12 to the cells to induce calcium influx.
-
Fluorescence Measurement: Immediately measure the change in fluorescence over time using a FLIPR or flow cytometer.
-
Data Analysis: The inhibitory effect of this compound or T140 is determined by the reduction in the CXCL12-induced calcium signal. The IC50 value is calculated as the concentration of the antagonist that causes a 50% inhibition of the maximal calcium response.
Visualizing the Molecular Landscape
To better understand the context of this compound and T140 activity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: CXCR4 Signaling Pathway and Inhibition by this compound/T140.
Caption: Workflow for comparing the activity of this compound and T140.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCR4 antagonist-TC 14012 - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
Benchmarking TC14012's Anti-HIV Activity Against Approved Antiretroviral Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-HIV activity of the investigational CXCR4 antagonist, TC14012, against a selection of U.S. Food and Drug Administration (FDA) approved antiretroviral drugs from different mechanistic classes. The data presented is intended to offer a quantitative benchmark for researchers engaged in the discovery and development of novel anti-HIV therapeutics.
Executive Summary
This compound, a peptidomimetic CXCR4 antagonist, demonstrates potent anti-HIV activity with a reported IC50 value of 19.3 nM.[1][2] This positions it as a compound of significant interest, particularly for its potential to inhibit HIV-1 entry into host cells, a critical step in the viral lifecycle. This guide contextualizes the in vitro potency of this compound by comparing it with the activities of established antiretroviral agents, including Nucleoside Reverse Transcriptase Inhibitors (NRTIs), Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), Protease Inhibitors (PIs), and a CCR5 antagonist. While no CXCR4 antagonists are currently approved for HIV treatment, the data for this compound is benchmarked against AMD3100, a well-characterized CXCR4 antagonist that has been investigated for anti-HIV activity.
Comparative Anti-HIV Activity Data
The following table summarizes the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values for this compound and a range of approved antiretroviral drugs.
Disclaimer: The IC50 and EC50 values presented in this table have been compiled from various scientific publications. Direct comparison of these values should be approached with caution, as experimental conditions such as the specific HIV-1 strain, cell line, and assay methodology can significantly influence the results. For a definitive comparative assessment, these compounds should be evaluated head-to-head in the same experimental setup.
| Drug Class | Drug Name | Mechanism of Action | IC50 / EC50 (nM) |
| CXCR4 Antagonist | This compound | Blocks HIV entry by binding to the CXCR4 co-receptor | 19.3 (IC50) |
| CXCR4 Antagonist | AMD3100 | Blocks HIV entry by binding to the CXCR4 co-receptor | Varies (nM to µM range) |
| NRTI | Zidovudine (AZT) | Chain termination of viral DNA synthesis | Varies (e.g., 3-15) |
| Tenofovir | Chain termination of viral DNA synthesis | Varies (e.g., 10-100) | |
| NNRTI | Efavirenz | Allosteric inhibition of reverse transcriptase | Varies (e.g., 1-10) |
| Nevirapine | Allosteric inhibition of reverse transcriptase | Varies (e.g., 10-100) | |
| Protease Inhibitor | Ritonavir | Inhibits viral protease, preventing viral maturation | Varies (e.g., 10-100) |
| Lopinavir | Inhibits viral protease, preventing viral maturation | Varies (e.g., 1-10) | |
| CCR5 Antagonist | Maraviroc | Blocks HIV entry by binding to the CCR5 co-receptor | Varies (e.g., 1-10) |
Experimental Protocols
A standardized and widely accepted method for determining the anti-HIV activity of a compound in vitro is the TZM-bl cell-based assay. This assay quantifies the inhibition of HIV-1 infection by measuring the activity of a reporter gene (luciferase) that is expressed upon successful viral entry and gene expression.
TZM-bl Cell-Based HIV-1 Inhibition Assay
Objective: To determine the concentration at which a compound inhibits HIV-1 infection by 50% (IC50).
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an HIV-1 LTR-driven luciferase reporter gene)
-
HIV-1 viral stock (e.g., laboratory-adapted strains or pseudoviruses)
-
Test compound (e.g., this compound) and control drugs
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum, penicillin, and streptomycin)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: TZM-bl cells are seeded into 96-well plates at a predetermined density and incubated overnight to allow for cell adherence.
-
Compound Preparation: The test compound and control drugs are serially diluted to a range of concentrations.
-
Virus and Compound Incubation: A standardized amount of HIV-1 virus is pre-incubated with the various concentrations of the test compound for a specified period (e.g., 1 hour) at 37°C.
-
Infection of Cells: The virus-compound mixture is then added to the TZM-bl cells in the 96-well plates.
-
Incubation: The plates are incubated for a period that allows for viral entry, reverse transcription, integration, and expression of the luciferase reporter gene (typically 48 hours).
-
Luciferase Assay: After incubation, the cell culture medium is removed, and the cells are lysed. A luciferase assay substrate is added to the cell lysate.
-
Data Acquisition: The luminescence, which is proportional to the level of viral infection, is measured using a luminometer.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the virus control (cells infected in the absence of any compound). The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Mechanisms of Anti-HIV Action
The following diagram illustrates the different stages of the HIV lifecycle that are targeted by the various classes of antiretroviral drugs discussed in this guide.
Caption: Mechanisms of action of different classes of anti-HIV drugs.
This guide provides a foundational comparison of this compound's anti-HIV activity. Further preclinical and clinical investigations are necessary to fully elucidate its therapeutic potential.
References
TC14012: A Paradigm Shift in CXCR4 Antagonism with Dual Receptor Activity
A Comparative Guide for Researchers and Drug Development Professionals
The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a pivotal therapeutic target in a spectrum of diseases, including cancer, HIV, and inflammatory conditions. Consequently, the development of small molecule antagonists targeting the CXCR4/CXCL12 signaling axis is a field of intense research. Among these, TC14012 presents a unique profile, distinguishing itself from other notable CXCR4 antagonists such as the clinically approved Plerixafor (AMD3100), and investigational agents like MSX-122, Motixafortide (BL-8040), and Mavorixafor (Xolremdi). This guide provides an objective, data-driven comparison of this compound's performance against these alternatives, supported by experimental evidence.
A key differentiator for this compound is its dual functionality: it acts as a potent antagonist of CXCR4 while simultaneously exhibiting agonist activity at the atypical chemokine receptor 7 (CXCR7), another receptor for CXCL12. This dual engagement offers a unique therapeutic potential that warrants a detailed comparative analysis.
Quantitative Comparison of CXCR4 Antagonists
The following table summarizes the in vitro potency of this compound and other leading small molecule CXCR4 antagonists. The data highlights the varying affinities for CXCR4 and, where applicable, their activity on CXCR7.
| Compound | Type | CXCR4 Antagonism (IC50, nM) | CXCR7 Agonism (EC50, nM) | Key Characteristics |
| This compound | Peptidomimetic | 19.3[1] | 350[2][3][4][5] | Potent CXCR4 antagonist and CXCR7 agonist.[2][3][4][5] |
| AMD3100 (Plerixafor) | Bicyclam | 44[6] | ~140,000 (140 µM)[2][3] | FDA-approved for stem cell mobilization; weak CXCR7 agonist.[2][3] |
| MSX-122 | Small Molecule | ~10[7][8] | Not reported to be a CXCR7 agonist | Orally bioavailable, potent CXCR4 antagonist.[7] |
| Motixafortide (BL-8040) | Cyclic Peptide | ~1 | Not reported to be a CXCR7 agonist | High-affinity CXCR4 antagonist with long receptor occupancy. |
| Mavorixafor (Xolremdi) | Small Molecule | 12.5 (for blocking CXCL12 binding)[9] | Not reported to be a CXCR7 agonist | Orally bioavailable, approved for WHIM syndrome.[9] |
Deciphering the Signaling Landscape: CXCR4 and its Modulation
The interaction of CXCL12 with CXCR4 triggers a cascade of intracellular signaling events that are central to cell trafficking, survival, and proliferation. CXCR4 antagonists, by blocking this interaction, can effectively inhibit these processes. The unique dual activity of this compound, however, introduces an additional layer of complexity and therapeutic potential by simultaneously activating CXCR7, which primarily signals through the β-arrestin pathway.
Figure 1: Simplified diagram of CXCR4/CXCR7 signaling pathways and the points of intervention by this compound and other antagonists.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure a standardized and reproducible comparison of CXCR4 antagonists, it is imperative to employ well-defined experimental protocols. The following sections detail the methodologies for key in vitro assays used to characterize the binding and functional activity of these compounds.
Chemotaxis (Cell Migration) Assay
This assay is fundamental for assessing the ability of an antagonist to inhibit the directional migration of cells towards a chemoattractant, in this case, CXCL12.
Figure 2: A typical workflow for a Transwell chemotaxis assay to evaluate CXCR4 antagonist efficacy.
Detailed Protocol:
-
Cell Preparation: CXCR4-expressing cells, such as the Jurkat T-cell line, are harvested and resuspended in a serum-free or low-serum medium at a concentration of 1 x 10^6 cells/mL.[10]
-
Antagonist Treatment: The cell suspension is pre-incubated with various concentrations of the CXCR4 antagonist (e.g., this compound) or a vehicle control for 30-60 minutes at 37°C.[10]
-
Assay Setup: A Transwell plate with inserts containing a porous membrane (e.g., 8 µm pore size) is used. The lower chamber is filled with a medium containing a chemoattractant concentration of CXCL12 (e.g., 100 ng/mL).[10]
-
Cell Seeding: The pre-incubated cell/antagonist mixture is added to the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated for 2-4 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell migration towards the CXCL12 gradient.[10]
-
Quantification: Non-migrated cells are removed from the upper surface of the membrane. Migrated cells on the lower surface of the membrane are fixed, stained (e.g., with Crystal Violet or a fluorescent dye), and quantified by microscopy or a plate reader.[10]
-
Data Analysis: The number of migrated cells in the presence of the antagonist is compared to the number of cells that migrated towards CXCL12 alone to determine the percentage of inhibition.
Intracellular Calcium Mobilization Assay
Activation of CXCR4 by CXCL12 leads to a rapid and transient increase in intracellular calcium concentration ([Ca2+]i). This assay measures the ability of an antagonist to block this key signaling event.
Detailed Protocol:
-
Cell Preparation: CXCR4-expressing cells (e.g., CHO-K1 cells stably expressing CXCR4) are seeded in a 96-well plate and cultured overnight.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) for 30-60 minutes at 37°C in the dark. This allows the dye to enter the cells and be cleaved into its active, calcium-binding form.
-
Antagonist Incubation: The cells are washed to remove excess dye and then pre-incubated with various concentrations of the CXCR4 antagonist or a vehicle control.
-
CXCL12 Stimulation and Measurement: The plate is placed in a fluorometric imaging plate reader (FLIPR) or a flow cytometer. A baseline fluorescence reading is taken before the automated addition of a specific concentration of CXCL12 to stimulate the cells. The fluorescence intensity is then monitored in real-time to measure the change in intracellular calcium concentration.[11][12][13]
-
Data Analysis: The peak fluorescence intensity following CXCL12 stimulation is determined. The percentage of inhibition of the calcium flux by the antagonist is calculated, and an IC50 value is determined from the dose-response curve.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CXCR4 or CXCR7 receptor, a critical step in receptor desensitization and an important signaling pathway in its own right, particularly for CXCR7. Bioluminescence Resonance Energy Transfer (BRET) is a commonly used technology for this assay.
Detailed Protocol:
-
Cell Line and Reagents: HEK293 cells are co-transfected with constructs for the receptor of interest (CXCR4 or CXCR7) fused to a Renilla luciferase (Rluc) and β-arrestin-2 fused to a Yellow Fluorescent Protein (YFP).[3][14][15]
-
Cell Plating: The transfected cells are plated in a 96-well microplate.
-
Ligand Stimulation: The cells are stimulated with various concentrations of the ligand (e.g., CXCL12 or this compound).
-
BRET Measurement: Immediately before reading, the BRET substrate (e.g., coelenterazine (B1669285) h) is added to each well. The plate is then read in a microplate reader capable of detecting both the luciferase emission (around 485 nm) and the YFP emission (around 530 nm).[14][15]
-
Data Analysis: The BRET ratio is calculated as the ratio of the light emitted by the YFP to the light emitted by the Rluc. An increase in the BRET ratio indicates the recruitment of β-arrestin to the receptor. EC50 values for agonists or IC50 values for antagonists can be determined from the dose-response curves.
In Vivo Efficacy: A Glimpse into Therapeutic Potential
While in vitro assays provide valuable data on the molecular interactions and cellular effects of these antagonists, in vivo studies are crucial for understanding their therapeutic potential.
-
This compound: Preclinical studies have shown that this compound can inhibit tumor growth and metastasis in various cancer models.[16] Its dual activity on CXCR4 and CXCR7 may contribute to its efficacy by not only blocking CXCR4-mediated cancer cell migration but also potentially modulating the tumor microenvironment through CXCR7 activation.[16]
-
AMD3100 (Plerixafor): As an FDA-approved drug, Plerixafor has demonstrated clinical efficacy in mobilizing hematopoietic stem cells.[17] In the context of cancer, preclinical and clinical studies have explored its potential to sensitize cancer cells to chemotherapy and inhibit metastasis.[7][9][17][18][19][20][21]
-
MSX-122: In vivo studies have shown that MSX-122 can block lung and liver metastasis in animal models of breast cancer and uveal melanoma, respectively.[7][8][20][22] Its oral bioavailability makes it an attractive candidate for chronic therapeutic administration.[7]
-
Motixafortide (BL-8040): Clinical trials have demonstrated the efficacy of Motixafortide in mobilizing hematopoietic stem cells for transplantation in multiple myeloma patients.[11][23][24][25][26][27] It has also shown promising results in combination with immunotherapy for the treatment of pancreatic cancer.[4][24]
-
Mavorixafor (Xolremdi): This orally available antagonist has been approved for the treatment of WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome, a rare genetic disorder caused by gain-of-function mutations in the CXCR4 gene.[9] Clinical trials have shown its ability to increase circulating neutrophils and lymphocytes and reduce infection rates in these patients.[9][21]
Conclusion: The Distinct Advantage of this compound
This compound stands out among small molecule CXCR4 antagonists due to its unique dual activity as a potent CXCR4 antagonist and a CXCR7 agonist. While other antagonists like AMD3100, MSX-122, Motixafortide, and Mavorixafor have demonstrated significant efficacy in various preclinical and clinical settings by solely targeting CXCR4, the ability of this compound to also engage CXCR7 opens up novel therapeutic possibilities.
The agonistic activity of this compound on CXCR7, a receptor known to be involved in cell survival and adhesion, could provide a synergistic or complementary effect to its CXCR4 antagonism, particularly in the context of cancer therapy. For instance, while blocking CXCR4-mediated metastasis, the activation of CXCR7 could potentially modulate the tumor microenvironment in a beneficial way. This dual-receptor engagement represents a significant advantage and a promising avenue for the development of next-generation CXCR4-targeted therapies. Further research, including direct head-to-head in vivo comparative studies, will be crucial to fully elucidate the therapeutic benefits of this compound's unique pharmacological profile.
References
- 1. pa2online.org [pa2online.org]
- 2. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What clinical trials have been conducted for Motixafortide? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. mdv3100.org [mdv3100.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium mobilization triggered by the chemokine CXCL12 regulates migration in wounded intestinal epithelial monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. G protein activation via chemokine (C-X-C motif) receptor 4 and α1b-adrenoceptor is ligand and heteromer-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AMD3100 reduces CXCR4-mediated survival and metastasis of osteosarcoma by inhibiting JNK and Akt, but not p38 or Erk1/2, pathways in in vitro and mouse experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a Unique Small Molecule Modulator of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. AMD3100 inhibits brain-specific metastasis in lung cancer via suppressing the SDF-1/CXCR4 axis and protecting blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. clinmedjournals.org [clinmedjournals.org]
- 22. medchemexpress.com [medchemexpress.com]
- 23. The CXCR4 antagonist AMD3100 redistributes leukocytes from primary immune organs to secondary immune organs, lung and blood in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. onclive.com [onclive.com]
- 25. Development and validation of HTS flux assay for endogenously expressed chloride channels in a CHO-K1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Motixafortide and G-CSF to mobilize hematopoietic stem cells for autologous transplantation in multiple myeloma: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Validating β-Arrestin's Role in TC14012-Mediated CXCR7 Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TC14012 and its alternatives in modulating the CXCR7 signaling pathway, with a focus on the integral role of β-arrestin. Experimental data is presented to offer an objective performance analysis, supported by detailed protocols for key assays.
Introduction to CXCR7 Signaling
The C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3), is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including cell survival, adhesion, and tumor development. Unlike typical GPCRs, CXCR7 does not primarily signal through G protein-dependent pathways. Instead, its activation by ligands, such as CXCL12, predominantly triggers the recruitment of β-arrestin. This initiates a G protein-independent signaling cascade, a phenomenon known as biased agonism. This compound, initially identified as a CXCR4 antagonist, has been demonstrated to be a potent agonist of CXCR7, mediating its effects through the recruitment of β-arrestin.[1]
Comparative Analysis of CXCR7 Modulators
The following table summarizes the performance of this compound in comparison to the endogenous ligand CXCL12 and other synthetic modulators of CXCR7. The data highlights the potency and efficacy of these compounds in recruiting β-arrestin and their binding affinity for CXCR7.
| Compound | Type | Target Receptor(s) | β-Arrestin Recruitment (EC50/pEC50) | Binding Affinity (Ki/IC50) | Reference(s) |
| This compound | Synthetic Peptide | CXCR7 (Agonist), CXCR4 (Antagonist) | 350 nM | 157 nM (Ki) | [2] |
| CXCL12 | Endogenous Chemokine | CXCR7, CXCR4 | 30 nM | High Affinity | [2] |
| AMD3100 (Plerixafor) | Small Molecule | CXCR4 (Antagonist), CXCR7 (Agonist) | 138 µM | - | [2] |
| VUF11207 | Small Molecule | CXCR7 (Agonist) | pEC50 = 8.8 | pKi = 8.1 | [3] |
| CCX771 | Small Molecule | CXCR7 (Agonist) | Potent recruitment | 4.1 nM (IC50) | [1] |
Signaling Pathways and Experimental Workflows
To validate the role of β-arrestin in this compound-mediated CXCR7 signaling, several key experiments are typically performed. The signaling pathway and the workflows for these experiments are illustrated below.
CXCR7 Signaling Pathway
Caption: this compound binds to CXCR7, leading to the recruitment of β-arrestin and subsequent activation of the ERK1/2 pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
This assay quantitatively measures the recruitment of β-arrestin to CXCR7 upon ligand stimulation.
Experimental Workflow:
Caption: Workflow for the β-arrestin recruitment BRET assay.
Detailed Protocol:
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells.
-
Transfection: Cells are transiently co-transfected with plasmids encoding CXCR7 fused to Yellow Fluorescent Protein (YFP) and β-arrestin-2 fused to Renilla luciferase (Rluc) using a suitable transfection reagent like polyethylenimine (PEI).
-
Cell Plating: 24 hours post-transfection, cells are seeded into 96-well white opaque microplates.
-
Ligand Stimulation: Cells are washed with a suitable buffer (e.g., PBS) and then stimulated with a serial dilution of this compound, CXCL12, or other test compounds for a defined period (e.g., 15-30 minutes) at 37°C.
-
Substrate Addition and Signal Detection: Immediately before reading, the luciferase substrate, coelenterazine h, is added to each well. The plate is then read on a BRET-compatible plate reader that can simultaneously quantify light emission at 485 nm (Rluc emission) and 530 nm (YFP emission).
-
Data Analysis: The BRET ratio is calculated by dividing the emission intensity at 530 nm by the emission intensity at 485 nm. The net BRET ratio is determined by subtracting the BRET ratio of vehicle-treated cells. Dose-response curves are generated to calculate EC50 values.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the activation of the downstream signaling molecule ERK1/2 following CXCR7 activation.
Experimental Workflow:
Caption: Workflow for the ERK1/2 phosphorylation Western blot assay.
Detailed Protocol:
-
Cell Line: Human glioblastoma U373 cells, which endogenously express CXCR7 but not CXCR4.
-
Cell Culture and Treatment: Cells are grown to 70-80% confluency and then serum-starved for 12-24 hours. Following starvation, cells are stimulated with this compound (e.g., 1 µM) or CXCL12 (e.g., 100 nM) for different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The same membrane is then stripped and re-probed with an antibody for total ERK1/2 as a loading control.
-
Signal Detection and Quantification: The chemiluminescent signal is detected using an imaging system. The band intensities are quantified using densitometry software, and the ratio of p-ERK1/2 to total ERK1/2 is calculated.
Radioligand Binding Assay
This assay is used to determine the binding affinity of unlabeled compounds, such as this compound, to CXCR7 by measuring their ability to displace a radiolabeled ligand.
Experimental Workflow:
Caption: Workflow for the radioligand binding assay.
Detailed Protocol:
-
Cell Line and Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing human CXCR7.
-
Binding Reaction: In a 96-well plate, cell membranes are incubated with a constant concentration of [125I]-CXCL12 and a range of concentrations of the unlabeled competitor compound (e.g., this compound). Non-specific binding is determined in the presence of a high concentration of unlabeled CXCL12.
-
Incubation: The reaction is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding. The filters are then washed with ice-cold buffer.
-
Radioactivity Counting: The radioactivity trapped on the filters is quantified using a gamma counter.
-
Data Analysis: The percentage of specific binding is plotted against the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.
Conclusion
The data and protocols presented in this guide validate the role of this compound as a potent CXCR7 agonist that signals through the β-arrestin pathway. Its performance, particularly its higher potency in recruiting β-arrestin compared to AMD3100, makes it a valuable tool for studying CXCR7-mediated signaling. The comparative data with other modulators such as VUF11207 and CCX771 provide a broader context for researchers selecting appropriate tools for their specific experimental needs in the investigation of CXCR7 biology and its potential as a therapeutic target. The detailed experimental workflows and protocols offer a practical resource for the replication and extension of these findings.
References
- 1. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]
- 2. (Open Access) The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7 ROLES OF RECEPTOR DOMAINS (2010) | Stéphanie Gravel | 88 Citations [scispace.com]
- 3. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of TC14012: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before handling TC14012 for any purpose, including disposal, it is essential to wear appropriate Personal Protective Equipment (PPE), such as chemical safety glasses, gloves, and a lab coat. All manipulations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3]
In the event of accidental exposure, follow these first aid measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3] |
| Skin Contact | Wash the affected area thoroughly with soap and copious amounts of water. Remove contaminated clothing.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3] |
| Ingestion | If the person is conscious, rinse their mouth with water. Do not induce vomiting and seek immediate medical attention.[3] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, whether in its solid (lyophilized) form or as a solution, should be managed as chemical waste.[2] Never dispose of peptides in the regular trash or down the drain.[1][4]
Waste Identification and Segregation:
-
Treat all this compound waste as hazardous unless confirmed otherwise by your institution's EHS department.[5]
-
Collect all waste materials, including used vials, contaminated PPE, and solutions, in a designated and properly labeled hazardous waste container.[1]
-
Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures. For instance, keep acidic and basic waste streams separate.[6]
Handling of Solid and Liquid Waste:
-
Solid Waste (Lyophilized Powder): Carefully collect any spilled solid this compound powder using absorbent material. Place the absorbent material and any contaminated items (e.g., weighing paper, gloves) into a sealed, labeled hazardous waste container.[3]
-
Liquid Waste (Solutions): Absorb any spilled liquid waste with an inert absorbent material. Place the absorbent material and any contaminated items into a sealed, labeled hazardous waste container.[3] For larger quantities of liquid waste, collect it directly into a designated hazardous waste container.
Container Selection and Labeling:
-
Use a sturdy, leak-proof container that is chemically compatible with the waste. High-density polyethylene (B3416737) (HDPE) containers are generally suitable for a wide range of chemical wastes.[3]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and any known hazards.[3][7]
-
Keep the waste container closed at all times, except when adding waste.[5][6][7]
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[6][8]
-
The SAA should be located at or near the point of waste generation and away from general laboratory traffic.[8]
-
Ensure that the SAA is inspected regularly for any leaks or container degradation.[6]
Arranging for Final Disposal:
-
Once the waste container is full or has been in storage for a designated period (consult your EHS for specific time limits), contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[1][3]
-
These specialized services are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations.[3]
Decontamination of Empty Containers
Empty containers that once held this compound must also be handled with care. A container is generally considered "empty" if all waste has been removed by standard practices and no more than 2.5 cm (1 inch) of residue remains, or 3% by weight for containers less than 110 gallons.[9]
-
The first rinse of an "empty" container should be collected and disposed of as hazardous waste.[7]
-
For containers that held acutely toxic waste, a triple rinse with a suitable solvent is required, and the rinsate must be collected as hazardous waste.[5]
-
After thorough rinsing and air-drying, deface or remove all chemical labels before disposing of the container as regular trash or according to your institution's guidelines for non-hazardous waste.[5][7]
Quantitative Data Summary for General Laboratory Waste
The following table summarizes key quantitative data from general laboratory chemical waste disposal guidelines. Note: These are general guidelines and may not be directly applicable to this compound without a specific SDS. Always consult your institution's EHS for specific protocols.
| Parameter | Guideline |
| pH Range for Drain Disposal (Non-Hazardous) | Generally between 5.5 and 10.5 for dilute aqueous solutions that are not otherwise hazardous.[10] |
| "Empty" Container Residue Limit | No more than 2.5 cm (1 inch) of residue, or 3% by weight for containers less than 110 gallons.[9] |
| Acute Hazardous Waste Accumulation Limit (SAA) | A maximum of one quart of liquid or one kilogram of solid may be accumulated at a time.[8] |
| Total Hazardous Waste Accumulation Limit (SAA) | A maximum of 55 gallons of hazardous waste may be stored within any Satellite Accumulation Area.[8] |
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of a research chemical like this compound.
References
- 1. peptide24.store [peptide24.store]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 5. vumc.org [vumc.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. acs.org [acs.org]
Essential Safety and Operational Guide for Handling TC14012
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for handling the CXCR4 antagonist, TC14012. Given that this compound is a potent, biologically active peptide-based compound, adherence to strict safety protocols is mandatory to minimize exposure and ensure laboratory safety. The following procedures are based on established guidelines for handling potent chemical compounds and specific information gathered for this compound.
Personal Protective Equipment (PPE)
The primary defense against accidental exposure to this compound is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or safety goggles. | To protect eyes from splashes or dust particles. |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Certified respirator (e.g., N95 or higher). | To be used when handling the solid form of the compound outside of a ventilated enclosure or if there is a risk of aerosolization. |
Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Engineering Controls
-
Ventilation: Always handle the solid form of this compound in a well-ventilated area, preferably within a certified chemical fume hood. This is especially critical when weighing or otherwise manipulating the powder.
Safe Handling Practices
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1]
-
Avoid Inhalation: Do not breathe dust or aerosols.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[1]
-
No Consumption: Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
-
Preparation of Solutions: When preparing solutions, add the solvent to the vial containing the lyophilized peptide slowly to avoid aerosolization. For very hydrophobic peptides, dissolving in a small amount of DMSO before dilution with water may be necessary.
Storage
-
Lyophilized Form: Store the lyophilized powder at -20°C in a tightly sealed container, protected from light and moisture.
-
In Solution: For short-term storage, keep solutions at 2-8°C. For long-term storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with all applicable federal, state, and local regulations. Do not discard in regular trash or down the drain.[1] |
| Contaminated Materials (e.g., gloves, vials, pipette tips) | Place in a sealed, labeled container for hazardous waste disposal. |
| Liquid Waste (e.g., unused solutions) | Collect in a designated, sealed, and labeled hazardous waste container. |
Experimental Protocols: Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
Small Spills
-
Ensure Proper PPE: Wear the appropriate personal protective equipment as outlined in the PPE table.
-
Containment (Solid): For solid spills, carefully sweep or scoop up the material to avoid generating dust. Place it in a designated, sealed container for disposal.[1]
-
Containment (Liquid): For liquid spills, absorb the material with an inert substance such as vermiculite (B1170534) or sand. Place the absorbent material into a sealed container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly with a suitable detergent and water.
Large Spills
-
Evacuate: Immediately evacuate the area.
-
Isolate: Prevent the spill from entering drains or other uncontrolled areas.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department for immediate assistance with cleanup and disposal.
Visualizing Laboratory Workflow
A clear and logical workflow is essential for the safe and efficient handling of this compound. The following diagram illustrates the key stages of the process.
Caption: A logical workflow for the safe handling of this compound.
Signaling Pathway Interaction
This compound is a selective antagonist for the CXCR4 receptor and a potent agonist for the CXCR7 receptor. Understanding this dual activity is critical for experimental design.
Caption: Dual activity of this compound on CXCR4 and CXCR7 receptors.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
